PROTAC RAR Degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]propoxy]-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H72N4O11/c1-34(2)27-42(55-48(60)46(58)41(52)28-35-13-10-9-11-14-35)47(59)54-20-22-63-23-24-64-25-26-65-33-45(57)53-19-12-21-66-44-29-36(15-17-40(44)49(61)62)16-18-43(56)37-30-38(50(3,4)5)32-39(31-37)51(6,7)8/h9-11,13-18,29-32,34,41-42,46,58H,12,19-28,33,52H2,1-8H3,(H,53,57)(H,54,59)(H,55,60)(H,61,62)/b18-16+/t41-,42+,46+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOSGDCLGNWLSI-ACALULJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H72N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PROTAC RAR Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of PROTAC RAR Degrader-1, a selective degrader of Retinoic Acid Receptor (RAR). As a member of the SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) class of molecules, this compound utilizes the ubiquitin-proteasome system to achieve targeted degradation of RARα. This document details the molecular interactions, downstream cellular consequences, and key experimental data. Furthermore, it provides detailed protocols for the essential experiments required to characterize the activity of this degrader and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from the cellular environment. They achieve this by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This compound is a potent and selective degrader of the Retinoic Acid Receptor (RAR), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. Dysregulation of RAR signaling is implicated in various diseases, including cancer.
This compound is composed of three key moieties: a ligand that specifically binds to the Retinoic Acid Receptor, a flexible linker, and a ligand that recruits the E3 ubiquitin ligase, cellular inhibitor of apoptosis protein 1 (cIAP1). This mode of action classifies it as a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser)[1][2][3].
Mechanism of Action
The primary mechanism of action of this compound involves the formation of a ternary complex between the target protein (RARα), the PROTAC molecule itself, and the recruited E3 ubiquitin ligase (cIAP1). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of RARα.
The polyubiquitinated RARα is then recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The proteasome unfolds and proteolytically cleaves RARα into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can participate in further rounds of RARα degradation, acting in a catalytic manner. This degradation of RARα has been shown to be dependent on the proteasome, as treatment with the proteasome inhibitor MG132 blocks the reduction of RARα levels[1].
Signaling Pathway Visualization
This compound Mechanism Visualization
Quantitative Data
The efficacy of this compound has been evaluated in cellular assays. The following table summarizes the available quantitative data.
| Parameter | Value | Cell Line | Conditions | Reference |
| Effective Concentration | Reduces RARα levels in a concentration-dependent manner | HT1080 cells expressing Flag-tagged cIAP1 | 1-30 µM, 24-hour treatment | [1] |
| Maximal Degradation (Dmax) | Maximal degradation achieved | HT1080 cells | 30 µM | [4][5][6] |
| DC50 | Not explicitly reported in publicly available literature | - | - | - |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Western Blotting for RARα Degradation
This protocol is designed to assess the dose-dependent degradation of RARα in response to treatment with this compound.
Materials:
-
HT1080 cells (or other suitable cell line expressing RARα)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RARα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HT1080 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Include a vehicle control (DMSO only) and a positive control for proteasome inhibition (co-treatment with this compound and MG132).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the degrader.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against RARα (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the RARα band intensity to the corresponding loading control band intensity.
-
Plot the normalized RARα levels against the concentration of this compound to determine the degradation profile.
-
Ubiquitination Assay by Immunoprecipitation
This protocol is designed to demonstrate that this compound induces the ubiquitination of RARα.
Materials:
-
All materials listed in the Western Blotting protocol.
-
Immunoprecipitation (IP) lysis buffer
-
Anti-RARα antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-ubiquitin antibody for Western blotting
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli sample buffer)
Procedure:
-
Cell Treatment and Lysis:
-
Follow steps 1 and 2 from the Western Blotting protocol, treating cells with this compound, vehicle, and a combination with a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in IP lysis buffer.
-
-
Immunoprecipitation of RARα:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-RARα antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in the previous protocol.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of RARα. A high molecular weight smear above the expected band for RARα indicates polyubiquitination.
-
The membrane can also be probed with an anti-RARα antibody to confirm the successful immunoprecipitation of the target protein.
-
Experimental Workflow Visualization
Conclusion
This compound is a valuable research tool for studying the biological functions of RARα through its targeted degradation. Its mechanism of action, leveraging the cIAP1 E3 ligase to induce proteasomal degradation, is a well-established strategy in the field of targeted protein degradation. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to investigate the effects of this and other similar PROTAC molecules. Further characterization, including the determination of a precise DC50 value and exploration of its effects in various cellular contexts, will continue to enhance our understanding of this potent RAR degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
- 5. gentaur.co.uk [gentaur.co.uk]
- 6. pubcompare.ai [pubcompare.ai]
The Core Principle of PROTAC RAR Degrader-1: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles of targeted protein degradation as exemplified by PROTAC RAR Degrader-1. It details the molecular mechanisms, experimental validation, and the underlying signaling pathways, providing a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, this approach removes the entire protein. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs mediate the formation of a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
This compound: A Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER)
This compound is a potent and selective degrader of Retinoic Acid Receptor (RAR), particularly RARα.[1] It belongs to a class of PROTACs known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[3] SNIPERs are distinguished by their use of ligands that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase component.[4][5] this compound is comprised of an IAP ligand, a linker, and an RAR ligand.[3]
The IAP ligand in this compound binds to the BIR3 domain of cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ligase with a RING domain.[6] This interaction is crucial for the subsequent ubiquitination of the target protein. A notable feature of SNIPERs is that they often induce the simultaneous degradation of the recruited IAP, such as cIAP1, along with the target protein.[4][7] The degradation of cIAP1 is triggered by the binding of the IAP antagonist portion of the SNIPER, which induces autoubiquitination.[8]
The Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoic acid receptors (RARs) are nuclear receptors that play a pivotal role in regulating gene transcription.[9] They are activated by retinoic acid, a metabolite of vitamin A.[4] There are three main types of RARs: RARα, RARβ, and RARγ.[7]
In the canonical signaling pathway, RARs form heterodimers with Retinoid X Receptors (RXRs).[7][10] In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and recruits corepressor proteins to inhibit transcription.[7] Upon binding of retinoic acid, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[7] This complex then initiates the transcription of genes involved in crucial cellular processes such as differentiation, proliferation, and apoptosis.[4][9]
Mechanism of Action of this compound
The mechanism of action of this compound involves the hijacking of the cIAP1 E3 ligase to induce the proteasomal degradation of RARα. This process can be broken down into the following key steps:
-
Ternary Complex Formation : this compound, with its two distinct ligands, simultaneously binds to RARα and the BIR3 domain of cIAP1, forming a ternary complex.
-
Ubiquitination : The formation of this ternary complex brings the E3 ligase activity of cIAP1 into close proximity with RARα. This allows for the efficient transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of RARα. This process results in the formation of a polyubiquitin chain on RARα.
-
Proteasomal Degradation : The polyubiquitinated RARα is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged RARα into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle : After inducing the degradation of RARα, this compound is released and can bind to another RARα and cIAP1 molecule, initiating another round of degradation.
This mechanism is supported by experimental evidence showing that the degradation of RARα by this compound is blocked by the proteasome inhibitor MG132.[1]
Quantitative Data
The following table summarizes the available quantitative data for the degradation of RARα by this compound in HT1080 cells.
| Compound | Target | Cell Line | Max Degradation (Dmax) | Concentration for Dmax | Reference |
| This compound | RARα | HT1080 | Maximal Degradation | 30 µM | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These represent standard and widely accepted laboratory protocols.
Cell Culture
-
Cell Line: HT1080 (human fibrosarcoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for RARα Degradation
This protocol is for assessing the levels of RARα protein following treatment with this compound.
-
Cell Treatment: Seed HT1080 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1-30 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RARα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Proteasome Inhibition Assay
This protocol is to confirm that the degradation of RARα is dependent on the proteasome.
-
Cell Pre-treatment: Seed HT1080 cells in 6-well plates. Pre-treat the cells with a proteasome inhibitor, MG132 (e.g., 10-20 µM), or vehicle control (DMSO) for 1-2 hours.[11]
-
PROTAC Treatment: Add this compound at a concentration known to cause degradation (e.g., 30 µM) to the MG132-pre-treated cells and a control set of cells.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
Analysis: Harvest the cells and perform Western blotting for RARα as described in the protocol above. A rescue of RARα levels in the MG132-treated cells compared to those treated with this compound alone indicates proteasome-dependent degradation.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijcrr.com [ijcrr.com]
- 3. gentaur.co.uk [gentaur.co.uk]
- 4. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 10. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 11. invivogen.com [invivogen.com]
Discovery and Development of RAR-Targeting PROTACs: A Technical Guide
Introduction
Retinoic acid receptors (RARs) are ligand-dependent transcription factors belonging to the nuclear receptor superfamily that are crucial for regulating a multitude of biological processes, including embryonic development, cellular differentiation, and apoptosis.[1] Dysregulation of RAR signaling is implicated in various pathologies, particularly in oncology, making these receptors important therapeutic targets.[2] Traditional therapeutic strategies have focused on developing small molecule agonists or antagonists to modulate RAR activity. However, the emergence of Proteolysis-Targeting Chimera (PROTAC) technology offers a novel and powerful alternative.[3][4]
PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[5] This approach eliminates the entire target protein rather than merely inhibiting its function, providing potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable."[6] This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and development of PROTACs specifically targeting Retinoic Acid Receptors.
Foundational Mechanisms
The Retinoic Acid Receptor (RAR) Signaling Pathway
RARs function as heterodimers with Retinoid X Receptors (RXRs).[6] In the absence of a ligand, such as all-trans-retinoic acid (ATRA), the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) within the promoter regions of target genes.[1] In this unliganded state, the complex recruits co-repressor proteins, which in turn recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.
Upon binding of an agonist ligand like ATRA, the RAR ligand-binding domain (LBD) undergoes a significant conformational change. This transformation triggers the dissociation of the co-repressor complex and facilitates the recruitment of co-activator proteins. These co-activators possess histone acetyltransferase (HAT) activity, which promotes chromatin decondensation and initiates the transcription of target genes.
Caption: Canonical RAR signaling pathway in the nucleus.
PROTAC Mechanism of Action
PROTACs operate catalytically to induce selective protein degradation.[6] A PROTAC molecule is composed of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two.[7]
The process begins with the PROTAC simultaneously binding to both the POI (e.g., RAR) and an E3 ligase inside the cell, forming a ternary complex.[5] This induced proximity positions the POI for ubiquitination, a process where the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI. The formation of a polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[5] The proteasome then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule itself is not degraded and is released to engage another POI and E3 ligase, enabling its catalytic action.[6]
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]
The Role of cIAP1 in the Function of PROTAC RAR Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide provides an in-depth exploration of PROTAC RAR Degrader-1, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER), focusing on the critical role of the E3 ligase, cellular inhibitor of apoptosis protein 1 (cIAP1), in its mechanism of action.
This compound is a potent and selective degrader of Retinoic Acid Receptor (RAR), a nuclear receptor implicated in various physiological and pathological processes. By recruiting cIAP1, this compound triggers the ubiquitination and subsequent proteasomal degradation of RARα, offering a novel approach to modulate RAR signaling.[1][2][3] This guide will detail the underlying molecular mechanisms, present available quantitative data, provide comprehensive experimental protocols for its characterization, and visualize key pathways and workflows.
Mechanism of Action: Hijacking the cIAP1 E3 Ligase
The function of this compound is predicated on its ability to induce proximity between RARα and the cIAP1 E3 ubiquitin ligase. This process can be broken down into several key steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands connected by a linker, simultaneously binds to the von Hippel-Lindau (VHL) binding domain of RAR and the BIR3 domain of cIAP1. This brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex. The stability and conformation of this complex are critical determinants of the subsequent degradation efficiency.
-
Ubiquitination of RARα: Once the ternary complex is formed, cIAP1, a RING-finger E3 ligase, facilitates the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of RARα. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated RARα is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged RARα into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: After inducing ubiquitination, this compound is released from the complex and can go on to recruit another RARα and cIAP1 molecule, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Importantly, the degradation of RARα by this compound is dependent on the proteasome, as demonstrated by the blockage of its activity in the presence of the proteasome inhibitor MG132.[1][2][3]
Quantitative Data
| Parameter | Value | Cell Line | Comments |
| Maximal Degradation Concentration | 30 µM | HT1080 | Concentration at which the most significant reduction in RARα levels was observed.[1][2][3] |
| DC₅₀ (Degradation Concentration at 50%) | Not Available | - | - |
| Dₘₐₓ (Maximum Degradation) | Not Available | - | - |
| Reference SNIPER DC₅₀ (SNIPER(ER)-87) | 3 nM | Breast Cancer Cells | Demonstrates the potential high potency of cIAP1-recruiting PROTACs.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of this compound. These protocols are based on established methods for analyzing SNIPERs and can be adapted for this specific degrader.
Protein Degradation Assay (Western Blot)
This assay is fundamental to confirm and quantify the degradation of the target protein.
a. Cell Culture and Treatment:
-
Seed HT1080 cells (or another appropriate cell line expressing RARα and cIAP1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 μM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 μM) for 1-2 hours before adding this compound.
b. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RARα overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the RARα band intensity to the loading control.
-
Calculate the percentage of RARα degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ value.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to induce the ubiquitination of RARα in the presence of cIAP1.
a. Reagents:
-
Recombinant human RARα protein
-
Recombinant human cIAP1/XIAP protein
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
This compound
b. Assay Procedure:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the recombinant RARα protein and this compound at the desired concentration.
-
Initiate the reaction by adding the cIAP1 E3 ligase.
-
As a negative control, run a reaction without the PROTAC or without the E3 ligase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
c. Detection:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot as described above.
-
Probe the membrane with an anti-RARα antibody or an anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated RARα species (a "smear" or laddering pattern).
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay is used to confirm the formation of the RARα-PROTAC-cIAP1 ternary complex.
a. Cell Treatment and Lysis:
-
Treat cells expressing tagged versions of RARα (e.g., FLAG-RARα) and/or cIAP1 (e.g., HA-cIAP1) with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
b. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) conjugated to magnetic or agarose beads overnight at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
c. Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., anti-HA antibody to detect cIAP1 and an anti-RARα antibody). The presence of all three components in the immunoprecipitate confirms the formation of the ternary complex.
RAR Signaling Pathway
Retinoic acid (RA) signaling is a crucial pathway that regulates gene expression involved in cell proliferation, differentiation, and apoptosis. The degradation of RARα by this compound provides a powerful tool to modulate this pathway.
Canonical Pathway:
-
RA Synthesis: Retinol (Vitamin A) is converted to all-trans retinoic acid (atRA) through a two-step enzymatic process.
-
Nuclear Translocation: atRA binds to cellular retinoic acid-binding proteins (CRABPs) which facilitate its transport into the nucleus.
-
Receptor Binding and Heterodimerization: In the nucleus, atRA binds to the Ligand Binding Domain (LBD) of RAR. This induces a conformational change that promotes the heterodimerization of RAR with the Retinoid X Receptor (RXR).
-
DNA Binding and Transcriptional Regulation: The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
-
Co-regulator Recruitment: In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription. Upon ligand binding, the co-repressors are released, and co-activator proteins are recruited.
-
Gene Transcription: The recruitment of co-activators leads to the initiation of transcription of target genes, resulting in the synthesis of proteins that mediate the biological effects of RA.
By degrading RARα, this compound prevents the formation of the active RAR/RXR heterodimer, thereby inhibiting the transcription of RA-responsive genes.
Conclusion
This compound represents a promising chemical tool for the targeted degradation of RARα. Its mechanism of action, centered on the recruitment of the cIAP1 E3 ligase, highlights the versatility of the PROTAC technology. This in-depth technical guide provides a framework for researchers to understand, characterize, and utilize this and similar SNIPER molecules. The provided experimental protocols serve as a foundation for the rigorous evaluation of degrader efficacy and mechanism, while the visualization of the key pathways offers a clear conceptual understanding. Further quantitative characterization of this compound will undoubtedly provide deeper insights into its therapeutic potential.
References
An In-Depth Technical Guide to the Ternary Complex of PROTAC RAR Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide focuses on a specific PROTAC known as PROTAC RAR Degrader-1 , a member of the Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) class of molecules. This document provides a comprehensive overview of the formation and function of the ternary complex at the core of this compound's mechanism of action, intended for an audience with a strong background in drug discovery and molecular biology.
This compound is a heterobifunctional molecule comprising three key components: a ligand that specifically binds to the Retinoic Acid Receptor (RAR), a central linker moiety, and a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase. The formation of a stable ternary complex between RAR, this compound, and the IAP E3 ligase is the critical initiating step for the targeted degradation of RAR.
Mechanism of Action: The Ternary Complex
The primary mechanism of action for this compound involves the formation of a [Target Protein - PROTAC - E3 Ligase] ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the IAP E3 ligase to accessible lysine residues on the surface of the RAR protein. The resulting polyubiquitinated RAR is then recognized and degraded by the 26S proteasome. A key feature of this process is the catalytic nature of the PROTAC, as it is released after degradation of the target protein and can engage in further rounds of degradation.
In-Depth Technical Guide: Biological Activity of PROTAC RAR Degrader-1 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available quantitative data on PROTAC RAR Degrader-1 is limited. This guide summarizes the existing information and provides comparative data from other well-characterized PROTACs targeting nuclear receptors to offer a broader context for its potential biological activity.
Introduction: PROTAC Technology and Retinoic Acid Receptor (RAR) Signaling
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from within a cell.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).[3][4][5] This is achieved through their heterobifunctional structure, which consists of two distinct ligands connected by a chemical linker.[5] One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase.[3][5] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.[1][4][5]
Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), regulate gene transcription involved in critical cellular processes like differentiation, proliferation, and apoptosis.[6][7] Dysregulation of the RAR signaling pathway has been implicated in the development and progression of various cancers.[6][7] For instance, the loss of RARβ2 expression, a tumor suppressor, is associated with cancer progression and chemoresistance.[7] Therefore, targeting RARs presents a promising therapeutic strategy in oncology. This compound is a novel compound designed to specifically induce the degradation of RAR, offering a new approach to modulate this key signaling pathway in cancer.
This compound: Mechanism of Action and Available Data
This compound is a potent and selective degrader of the Retinoic Acid Receptor (RAR).[8] It is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), indicating that it utilizes an inhibitor of apoptosis protein (IAP) as its E3 ligase ligand.[8]
Data Presentation
Publicly available data on the biological activity of this compound is currently limited to studies in the HT1080 fibrosarcoma cell line. To provide a broader perspective on the potential efficacy of such a degrader, the following table includes comparative data from well-characterized PROTACs targeting other nuclear receptors, namely the estrogen receptor (ER) and the androgen receptor (AR).
| PROTAC Name | Target | Cancer Cell Line(s) | DC50 (nM) | IC50 (nM) | Reference(s) |
| This compound | RARα | HT1080 | Max degradation at 30 µM | Not Available | [8][9] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor | MCF7, T47D | ~1-2 | Not Available | [3][4] |
| ARV-110 (Bavdegalutamide) | Androgen Receptor | VCaP, LNCaP | < 1 - 1.6 | VCaP: 1.5, LNCaP: 16.2 | [6][7] |
| Z15 | Androgen Receptor | 22Rv1 | Not Available | 3630 | [9] |
| PSMA-ARD-203 | Androgen Receptor | VCaP, LNCaP, 22Rv1 | 21.86, 44.38, 50.19 | Not Available | [5] |
Note: The data for ARV-471, ARV-110, Z15, and PSMA-ARD-203 are provided for comparative purposes to illustrate the typical potency of PROTACs targeting nuclear receptors in relevant cancer cell lines. This data should not be directly extrapolated to this compound.
Key Findings for this compound in HT1080 Cells
-
Concentration-Dependent Degradation: this compound reduces the levels of RARα in HT1080 cells in a manner that is dependent on its concentration.[8]
-
Proteasome-Mediated Degradation: The degradation of RARα induced by this compound is blocked by the proteasome inhibitor MG132, confirming that its mechanism of action is dependent on the ubiquitin-proteasome system.[8]
-
Specificity: The degrader demonstrates specificity for RARα, as it does not affect the levels of Cellular Retinoic Acid-Binding Protein II (CRABP-II).[8]
-
Maximal Degradation: Maximum degradation of RARα in HT1080 cells is observed at a concentration of 30 μM.[9]
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize the biological activity of PROTACs like this compound. These protocols are intended as a guide and would require optimization for specific cell lines and antibodies.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture cancer cell lines (e.g., HT1080, MCF-7, LNCaP) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 10, 30 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the PROTAC. For control wells, use a medium containing the same concentration of DMSO. Incubate the cells for the desired time period (e.g., 24 hours).
-
Proteasome Inhibition Control: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
Western Blotting for RARα Degradation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RARα (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the RARα band intensity to the corresponding loading control band intensity.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of this compound.
RAR Signaling Pathway in Cancer
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 9. Peer review in Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
PROTAC RAR Degrader-1: A Chemical Probe for Unraveling Retinoic Acid Receptor Biology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC RAR Degrader-1 is a potent and selective chemical probe designed for the targeted degradation of Retinoic Acid Receptors (RARs). As a heterobifunctional molecule, it leverages the cell's own ubiquitin-proteasome system to achieve its effect. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols for its use, and a discussion of its application in studying RAR biology.
Introduction to this compound
This compound is a member of the SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) class of molecules. It is a chimeric compound composed of three key components: a ligand that specifically binds to Retinoic Acid Receptors (RARs), a linker molecule, and a ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2][3][4] By bringing RAR into close proximity with cIAP1, this compound triggers the ubiquitination and subsequent degradation of the RAR protein by the proteasome.[1][3] This targeted degradation approach offers a powerful tool to study the physiological and pathological roles of RARs by acutely depleting the protein of interest, rather than just inhibiting its function.
Mechanism of Action
The mechanism of action of this compound follows the general principle of Proteolysis-Targeting Chimeras (PROTACs). The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the target protein (RAR) and the cIAP1 E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to RAR, facilitating the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of RAR.
-
Proteasomal Degradation: The poly-ubiquitinated RAR is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: After the degradation of the target protein, this compound is released and can engage in another cycle of binding and degradation.
This catalytic mode of action allows for the degradation of multiple RAR molecules by a single molecule of the PROTAC, leading to a potent and sustained depletion of the target protein.
Data Presentation
The following tables summarize the key chemical and biological data for this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1351169-27-1 | |
| Molecular Formula | C₅₁H₇₂N₄O₁₁ | |
| Molecular Weight | 917.14 g/mol |
Table 2: Biological Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Target | Retinoic Acid Receptor α (RARα) | - | [1] |
| E3 Ligase Recruited | cIAP1 | - | [1][4] |
| Effect | Concentration-dependent degradation of RARα | HT1080 | - |
| Maximal Degradation | - | HT1080 | Observed at 30 µM |
| Proteasome Dependence | Confirmed (Blocked by MG132) | HT1080 | - |
Note: Specific DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation percentage) values are not currently available in the public domain for this specific commercial product. The maximal degradation has been observed at a concentration of 30 µM in HT1080 cells.[2]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Western Blotting for RARα Degradation
This protocol is designed to quantify the degradation of RARα in a cellular context.
Materials:
-
HT1080 cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Proteasome inhibitor (e.g., MG132, stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against RARα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HT1080 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against RARα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the RARα band intensity to the corresponding loading control band intensity.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., HT1080)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with the desired concentrations of the degrader. Include a DMSO vehicle control and a positive control for cell death if available.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Viability Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for RAR degradation analysis.
Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.
Applications in RAR Biology Research
This compound serves as a valuable chemical probe for a variety of research applications aimed at understanding the multifaceted roles of Retinoic Acid Receptors.
-
Target Validation: By inducing the rapid and selective degradation of RAR, this PROTAC can be used to confirm the on-target effects of small molecule inhibitors and to validate RAR as a therapeutic target in various disease models.
-
Functional Genomics: The acute depletion of RAR allows for the study of immediate downstream effects on gene expression and cellular phenotypes, providing insights into the direct and primary functions of RAR signaling.
-
Disease Modeling: In cancer and developmental biology research, this compound can be used to mimic loss-of-function mutations and to investigate the consequences of RAR depletion in a temporal and dose-dependent manner.
-
Drug Discovery: As a tool compound, it can aid in the development of novel therapeutics by providing a benchmark for RAR degradation and by helping to elucidate the mechanisms of resistance to RAR-targeted therapies.
Conclusion
This compound is a powerful and specific chemical probe for the targeted degradation of Retinoic Acid Receptors. Its ability to induce rapid and efficient protein knockdown via the ubiquitin-proteasome system provides a distinct advantage over traditional inhibitors. This guide has provided the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their investigations into the complex biology of RAR signaling. As the field of targeted protein degradation continues to evolve, such chemical probes will undoubtedly play a pivotal role in advancing our understanding of fundamental biological processes and in the discovery of new therapeutic strategies.
References
Selectivity Profile of PROTAC RAR Degrader-1 for RAR Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of PROTAC RAR Degrader-1, also known as SNIPER(RAR)-51, focusing on its selectivity for the retinoic acid receptor (RAR) isoforms: RARα, RARβ, and RARγ. This document synthesizes available data, outlines relevant experimental methodologies, and presents key biological pathways and experimental workflows through structured diagrams.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the targeted degradation of retinoic acid receptors. It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. Specifically, it is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), meaning it recruits an Inhibitor of Apoptosis Protein (IAP) as the E3 ubiquitin ligase to the target protein. By inducing the proximity of RAR to the IAP E3 ligase, this compound triggers the ubiquitination of the receptor, marking it for subsequent degradation by the proteasome. This event-driven pharmacology offers a powerful approach to downregulate RAR signaling, which is implicated in various physiological and pathological processes.
Data Presentation: Selectivity Profile
| Target Isoform | Degrader | Cell Line | Quantitative Metric | Value | Remarks |
| RARα | This compound | HT1080 | DC 50 | Data not available | Concentration-dependent degradation of RARα observed. |
| D max | Data not available | Significant reduction in RARα levels reported. | |||
| RARβ | This compound | Not specified | DC 50 | Data not available | Selectivity profile not fully characterized in available literature. |
| D max | Data not available | ||||
| RARγ | This compound | Not specified | DC 50 | Data not available | Selectivity profile not fully characterized in available literature. |
| D max | Data not available |
Note: The quantitative degradation parameters (DC 50 and D max) for RARβ and RARγ for this compound are not specified in the currently accessible literature. The primary focus of available studies has been on the degradation of RARα.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Methodological & Application
Application Notes and Protocols for PROTAC RAR Degrader-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC RAR Degrader-1 is a selective antagonist of the Retinoic Acid Receptor (RAR) that functions as a proteolysis-targeting chimera (PROTAC). This heterobifunctional molecule is designed to induce the degradation of RARα, a key mediator of retinoic acid signaling. By recruiting the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, this compound flags RARα for degradation by the proteasome. This targeted protein degradation offers a powerful tool for studying the roles of RAR signaling in various biological processes and holds potential for therapeutic development in diseases where RAR signaling is dysregulated. These application notes provide detailed protocols for the use of this compound in a cell culture setting, focusing on the human fibrosarcoma cell line HT-1080, a commonly used model for studying this degrader.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule consists of three key components: a ligand that binds to the Retinoic Acid Receptor (RAR), a linker, and a ligand that recruits the IAP E3 ubiquitin ligase. This tripartite complex formation brings the E3 ligase into close proximity with the RARα protein, leading to the ubiquitination of RARα. Poly-ubiquitinated proteins are recognized and subsequently degraded by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, as the PROTAC molecule can be recycled to target additional RARα proteins.
Data Presentation
The following table summarizes the available quantitative data for this compound. It is important to note that while maximal degradation has been observed at a specific concentration, precise DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values are not widely reported in the public domain. Researchers are encouraged to determine these values empirically for their specific experimental system.
| Parameter | Cell Line | Value | Notes |
| Concentration Range for Degradation | HT-1080 | 1 - 30 µM | Induces concentration-dependent degradation of RARα.[1] |
| Maximal Degradation | HT-1080 | Observed at 30 µM | The specific percentage of maximal degradation (Dmax) is not reported.[2][3] |
| Incubation Time | HT-1080 | 24 hours | A standard time point for observing significant RARα degradation.[1] |
| DC50 | Not Reported | - | The half-maximal degradation concentration has not been publicly reported. |
| Dmax | Not Reported | - | The precise maximum degradation percentage has not been publicly reported. |
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and the experimental approach for utilizing this compound, the following diagrams are provided.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Caption: Mechanism of this compound.
Caption: General Experimental Workflow.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving this compound.
Cell Culture and Maintenance of HT-1080 Cells
This protocol describes the standard procedure for culturing and passaging the HT-1080 human fibrosarcoma cell line.
Materials:
-
HT-1080 cells (ATCC® CCL-121™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of HT-1080 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Treatment of HT-1080 Cells with this compound
This protocol outlines the procedure for treating HT-1080 cells with this compound to induce RARα degradation.
Materials:
-
HT-1080 cells in culture
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
Appropriate cell culture plates (e.g., 6-well plates for Western blotting)
Procedure:
-
Cell Seeding: The day before treatment, seed HT-1080 cells into the desired culture plates at a density that will result in 70-80% confluency at the time of harvest. For a 6-well plate, a seeding density of approximately 2.5 x 10^5 cells per well is a good starting point.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) must be included.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 1, 3, 10, 30 µM) or the vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvest: After the incubation period, proceed with cell harvesting for downstream analysis (e.g., Western blotting).
Western Blotting for RARα Degradation
This protocol provides a method to assess the degradation of RARα protein levels following treatment with this compound.
Materials:
-
Treated and control HT-1080 cells
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-RARα antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cell monolayers twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RARα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify the relative levels of RARα. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.
-
Assessment of Cell Viability (MTT Assay)
This protocol describes a general method to evaluate the effect of this compound on cell viability and proliferation.
Materials:
-
HT-1080 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-1080 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) in a final volume of 100 µL per well.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Disclaimer
The protocols provided are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The information regarding the quantitative effects of this compound is based on currently available public data, and further characterization is recommended.
References
Application Notes and Protocols for In-Vivo Studies with PROTAC RAR Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC RAR Degrader-1 is a selective degrader of Retinoic Acid Receptors (RARs) utilizing the Proteolysis Targeting Chimera (PROTAC) technology. By inducing the proximity of an E3 ubiquitin ligase to RAR, this molecule triggers the ubiquitination and subsequent proteasomal degradation of the receptor. These application notes provide a comprehensive guide for the in-vivo use of this compound, including recommended starting dosages for dose-finding studies, detailed experimental protocols, and relevant signaling pathway information.
Disclaimer: No specific in-vivo dosage for this compound has been published in the peer-reviewed literature. The information provided herein is based on in-vivo studies of other PROTACs, particularly those targeting nuclear receptors, and should be used as a guide to design and execute a thorough dose-finding study.
Data Presentation
Table 1: Summary of In-Vivo Dosages for PROTACs Targeting Nuclear Receptors
| PROTAC Target | Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect |
| Androgen Receptor (AR) | Unspecified Oral PROTAC | VCaP xenografts | Oral | 10 mg/kg | ~95% AR degradation |
| Androgen Receptor (AR) | ARD-61 | MDA-MB-453 xenografts | Intraperitoneal | 25 - 50 mg/kg | Inhibition of tumor growth |
| Estrogen Receptor (ER) | ARV-471 | Xenograft models | Oral | 3, 10, 30 mg/kg | Significant antitumor activity[1] |
Table 2: Recommended Starting Dose Range for this compound in a Dose-Finding Study
| Animal Model | Route of Administration | Recommended Starting Dose Range | Rationale |
| Mouse | Intraperitoneal (IP) / Oral (PO) | 10 - 50 mg/kg | Based on effective doses of other nuclear receptor PROTACs[1][2][3]. |
| Rat | Intraperitoneal (IP) / Oral (PO) | 5 - 25 mg/kg | General allometric scaling from mouse doses. |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of Retinoic Acid Receptor (RAR) and the mechanism of action of this compound.
Caption: RAR signaling and PROTAC-mediated degradation.
Experimental Protocols
Formulation of this compound for In-Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol (Example for a 10 mg/mL stock solution in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution.
Working Solution Preparation (Example for a 1 mg/mL final concentration):
-
For Aqueous Administration (e.g., IP, IV):
-
To 100 µL of the 10 mg/mL DMSO stock solution, add 400 µL of PEG300.
-
Vortex to mix thoroughly.
-
Add 50 µL of Tween 80 and vortex again.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex until a clear solution is obtained. Prepare fresh daily.
-
-
For Oral Gavage (PO) or Subcutaneous (SC) Injection (Oil-based):
-
To 100 µL of the 10 mg/mL DMSO stock solution, add 900 µL of corn oil.
-
Vortex thoroughly to ensure a uniform suspension.
-
In-Vivo Dose-Finding Study Protocol
Objective: To determine the optimal and maximum tolerated dose (MTD) of this compound in a relevant animal model.
Animal Model: Select a relevant model based on the research question (e.g., tumor xenograft model for cancer studies, transgenic mouse model for neurodegenerative diseases).
Experimental Groups:
-
Group 1: Vehicle control (formulation without this compound)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 25 mg/kg)
-
Group 4: this compound (e.g., 50 mg/kg)
-
(Optional) Additional dose groups as needed.
Procedure:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Randomize animals into the different treatment groups (n=5-10 animals per group).
-
Administer the vehicle or this compound at the designated dose and route (e.g., daily IP injection or PO gavage).
-
Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions.
-
At predetermined time points (e.g., 2, 4, 8, 24 hours after the last dose), collect blood and tissue samples.
-
Analyze tissue samples for RAR protein levels (e.g., by Western blot or immunohistochemistry) to assess target degradation.
-
Analyze plasma samples for pharmacokinetic analysis (optional).
-
Evaluate efficacy endpoints relevant to the disease model (e.g., tumor volume, behavioral tests).
Workflow Diagram:
Caption: Workflow for an in-vivo dose-finding study.
Conclusion
The successful in-vivo application of this compound requires a careful and systematic approach. While a definitive dosage cannot be recommended without specific preclinical data, the information and protocols provided in these application notes offer a solid foundation for researchers to design and conduct robust in-vivo studies to evaluate the therapeutic potential of this novel RAR degrader. It is imperative to perform a dose-finding study to establish both the efficacy and safety profile of this compound in the chosen animal model.
References
Preparing a Stock Solution of PROTAC RAR Degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of PROTAC RAR Degrader-1. Adherence to these guidelines is crucial for ensuring the stability, activity, and accurate concentration of the degrader for downstream experimental use.
Introduction
This compound is a potent and selective degrader of Retinoic Acid Receptor (RAR).[1][2] It is a bivalent molecule consisting of a ligand that binds to the RAR target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of RAR by the proteasome.[2] Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo studies involving this compound.
Physicochemical and Storage Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅₁H₇₂N₄O₁₁ | [3][4] |
| Molecular Weight | 917.14 g/mol | [3][5] |
| CAS Number | 1351169-27-1 | [3][4][5] |
| Appearance | White to off-white solid | [4][5] |
| Purity | >97% | [3][5] |
| Solubility | ≥ 80 mg/mL in DMSO | [3] |
| Storage (Powder) | -20°C, stored under nitrogen | [3][5][6] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen) | [1][6][7][8] |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the RAR protein. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound induced protein degradation.
Experimental Protocols
Materials and Equipment
-
This compound (powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
The following diagram outlines the workflow for preparing the stock solution.
Caption: Experimental workflow for stock solution preparation.
Step-by-Step Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Calculation of Required Mass: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Volume (mL) x 10 mM x 917.14 g/mol / 1000
Example: To prepare 1 mL of a 10 mM stock solution, you would need 9.17 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of the PROTAC powder using a calibrated analytical balance in a clean, sterile weighing boat or directly into a sterile microcentrifuge tube.
-
Dissolution: a. Add the appropriate volume of high-purity DMSO to the tube containing the weighed powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes. c. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: a. Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. b. For long-term storage (up to 6 months), store the aliquots at -80°C.[1][7][8] For short-term storage (up to 1 month), -20°C is acceptable.[1][7][8] c. If possible, flush the headspace of the vials with nitrogen gas before capping to displace oxygen and enhance stability.[1][3][6]
Dilution for In Vitro Experiments
For cell-based assays, the DMSO stock solution should be serially diluted to the final working concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
The following diagram illustrates the logical relationship for calculating dilutions.
Caption: Dilution calculation principle.
Disclaimer: This protocol is intended for research use only. Please consult the manufacturer's safety data sheet (SDS) for handling and safety information. The stability of the compound in solvents other than DMSO has not been extensively characterized and should be evaluated by the end-user.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1351169-27-1 | BroadPharm [broadpharm.com]
- 3. gentaur.co.uk [gentaur.co.uk]
- 4. This compound | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | PROTAC RAR 蛋白降解剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
PROTAC RAR Degrader-1: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own protein disposal system, the ubiquitin-proteasome pathway.[1][2] PROTAC RAR Degrader-1 is a heterobifunctional molecule composed of a ligand that binds to the Retinoic Acid Receptor (RAR), a linker, and a ligand for an E3 ubiquitin ligase, specifically the inhibitor of apoptosis proteins (IAP).[3][4] This molecule facilitates the formation of a ternary complex between RAR and the E3 ligase, leading to the ubiquitination and subsequent degradation of RAR by the proteasome.[5][6] This approach offers a powerful strategy to target RAR, a key regulator of cell differentiation, proliferation, and apoptosis, which is implicated in various diseases, including cancer.[7][8]
These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in animal models, offering a framework for preclinical assessment of its therapeutic potential.
Mechanism of Action
This compound operates through a catalytic mechanism, co-opting the cellular ubiquitin-proteasome system to achieve targeted degradation of Retinoic Acid Receptors (RAR).
Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in regulating gene expression by binding to Retinoic Acid Receptors (RARs). RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9][10] This signaling pathway is integral to numerous physiological processes, including embryonic development, cellular differentiation, and homeostasis.[9][11]
Formulation Protocols for Animal Models
The formulation of PROTACs for in vivo studies is critical due to their often-challenging physicochemical properties, such as high molecular weight and low aqueous solubility.[12][13] The following are recommended starting formulations for this compound based on commercially available information.[3] Optimization may be required based on the specific animal model and experimental design.
Note: Always prepare formulations fresh on the day of dosing.
Formulation 1: Aqueous-Based Vehicle
This formulation is suitable for intravenous (IV) or intraperitoneal (IP) administration.
| Component | Percentage | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween 80 | 5% | 50 µL |
| Saline (0.9% NaCl) | 45% | 450 µL |
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the saline and mix to a homogenous solution.
Formulation 2: Oil-Based Vehicle
This formulation is suitable for subcutaneous (SC) or oral (PO) gavage administration.
| Component | Percentage | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the corn oil and vortex thoroughly to ensure a uniform suspension.
Experimental Protocols
The following protocols provide a general framework for in vivo studies. Specific parameters such as animal strain, age, sex, and tumor model should be defined by the researcher.
Experimental Workflow
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., IV and PO).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to isolate plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
Data Presentation:
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | [Insert experimental data] |
| Tmax (Time to Cmax) | h | [Insert experimental data] |
| AUC (Area Under the Curve) | ng*h/mL | [Insert experimental data] |
| t1/2 (Half-life) | h | [Insert experimental data] |
| Bioavailability (F%) | % | [Insert experimental data] |
Pharmacodynamic (PD) Study
Objective: To assess the in vivo degradation of RAR following treatment with this compound.
Methodology:
-
Administer a single or multiple doses of this compound to tumor-bearing animals.
-
At various time points post-dose, euthanize animals and collect tumor and/or relevant tissue samples.
-
Prepare tissue lysates and quantify RAR protein levels using methods such as Western Blot or ELISA.
-
Correlate the dose and exposure of the PROTAC with the extent and duration of RAR degradation.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Point (h) | % RAR Degradation (vs. Vehicle) |
| Vehicle | - | 24 | 0% |
| This compound | [Dose 1] | 24 | [Insert experimental data] |
| This compound | [Dose 2] | 24 | [Insert experimental data] |
| This compound | [Dose 1] | 48 | [Insert experimental data] |
Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Methodology:
-
Implant human cancer cells expressing RAR (e.g., HT1080) subcutaneously into immunocompromised mice.[3]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment groups (vehicle control, this compound at different dose levels, and a positive control if available).
-
Administer treatment according to a predefined schedule (e.g., once daily, five days a week).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³ ± SEM) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle | - | [Insert experimental data] | 0% |
| This compound | [Dose 1] | [Insert experimental data] | [Insert calculated data] |
| This compound | [Dose 2] | [Insert experimental data] | [Insert calculated data] |
| Positive Control | [Dose] | [Insert experimental data] | [Insert calculated data] |
Toxicology Assessment
Objective: To evaluate the safety and tolerability of this compound.
Methodology:
-
Monitor animals throughout the study for clinical signs of toxicity (e.g., changes in body weight, behavior, and appearance).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Data Presentation:
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Change (%) | [Insert data] | [Insert data] | [Insert data] |
| Hematology (e.g., WBC, RBC, PLT) | [Insert data] | [Insert data] | [Insert data] |
| Clinical Chemistry (e.g., ALT, AST, BUN, Creatinine) | [Insert data] | [Insert data] | [Insert data] |
| Histopathology Findings | [Describe findings] | [Describe findings] | [Describe findings] |
Conclusion
This document provides a comprehensive guide for the formulation and preclinical evaluation of this compound in animal models. The provided protocols and data table templates are intended to serve as a starting point for researchers. It is crucial to note that while formulation guidelines are available, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not yet publicly available and will need to be generated experimentally. Careful experimental design and optimization will be essential to fully elucidate the therapeutic potential of this novel RAR-targeting PROTAC.
References
- 1. PROTAC GPX4 degrader-1 | TargetMol [targetmol.com]
- 2. This compound | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
- 3. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scienceopen.com [scienceopen.com]
- 9. PROTAC Aster-A degrader-1_TargetMol [targetmol.com]
- 10. This compound, 1351169-27-1 | BroadPharm [broadpharm.com]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protein Degrader In Vivo Animal Assay Services - Creative Biolabs [creative-biolabs.com]
Application Notes: Cell Permeability Assays for PROTAC RAR Degrader-1
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to tag a target protein for destruction.[2] A PROTAC is a heterobifunctional molecule comprising a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
PROTAC RAR Degrader-1 is a potent and selective degrader of the Retinoic Acid Receptor (RAR).[3] RARs are nuclear receptors that act as ligand-activated transcription factors, playing crucial roles in cell differentiation, proliferation, and apoptosis.[4][5] Dysregulation of RAR signaling is implicated in various diseases, making it a key therapeutic target. This compound utilizes a ligand for the Inhibitor of Apoptosis Proteins (IAPs) to recruit the cellular E3 ligase machinery, a strategy also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[3][6] In cellular models, it has been shown to effectively reduce RARα levels in a concentration-dependent manner.[3]
A critical determinant of a PROTAC's efficacy is its ability to cross the cell membrane to reach its intracellular target. Due to their high molecular weight and polar surface area, many PROTACs exhibit poor cell permeability, which can limit their therapeutic potential.[7][8] Therefore, accurately assessing the cell permeability of this compound is a crucial step in its preclinical development. These application notes provide detailed protocols for evaluating its permeability using two standard methodologies: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Mechanism of Action: this compound
The mechanism of this compound involves several key steps:
-
Cellular Entry : The PROTAC must first cross the cell membrane to enter the cytoplasm.
-
Ternary Complex Formation : Inside the cell, the PROTAC simultaneously binds to the Retinoic Acid Receptor (RAR) and an IAP E3 ligase.[9][10]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the RAR protein.
-
Proteasomal Degradation : The poly-ubiquitinated RAR is then recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC molecule is released and can catalyze the degradation of another RAR protein.[1]
Data Presentation
Evaluating the permeability of this compound requires quantifying its movement across a barrier. The following table presents a template for summarizing key permeability parameters obtained from a Caco-2 assay.
Table 1: Summary of Permeability Data for this compound
| Compound | Concentration (µM) | Assay Condition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery |
| A→B | B→A | (Papp B→A / Papp A→B) | |||
| High Permeability Control | |||||
| Propranolol | 10 | Standard Buffer | 25.5 | 24.9 | 1.0 |
| Low Permeability Control | |||||
| Atenolol | 10 | Standard Buffer | 0.4 | 0.5 | 1.3 |
| Test Compound | |||||
| This compound | 10 | Standard Buffer | 0.2 | 2.4 | 12.0 |
| This compound | 10 | Buffer + 0.25% BSA | 0.3 | 2.1 | 7.0 |
-
Papp (A→B): Apparent permeability from the apical (gastrointestinal lumen side) to the basolateral (blood side) compartment.
-
Papp (B→A): Apparent permeability from the basolateral to the apical compartment.
-
Efflux Ratio (ER): A value >2 suggests the compound is a substrate for active efflux transporters.[11]
-
% Recovery: The total amount of compound recovered from all compartments at the end of the assay. Low recovery can indicate issues like non-specific binding or poor solubility.[12]
Experimental Protocols
Two primary assays are recommended for assessing the permeability of PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeation.[13][14] It is useful for initial screening to assess a compound's ability to diffuse across a lipid membrane.
Protocol:
-
Materials & Reagents:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Lipid solution (e.g., 2% w/v lecithin in dodecane)[13]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
This compound and control compounds
-
Plate shaker, multichannel pipette, analytical instrument (LC-MS/MS or UV-Vis plate reader)
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the final test solution by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.[15]
-
-
Assay Procedure:
-
Membrane Coating: Carefully apply 5 µL of the lipid solution to the membrane of each well in the Donor plate. Avoid touching the membrane with the pipette tip.[16]
-
Loading Acceptor Plate: Add 300 µL of PBS (with matched DMSO concentration) to each well of the Acceptor plate.
-
Loading Donor Plate: Add 150-200 µL of the test compound solution to each well of the lipid-coated Donor plate.[15][17]
-
Incubation: Carefully place the Donor plate onto the Acceptor plate to form a "sandwich". Incubate at room temperature for 4 to 18 hours on a plate shaker (optional, ~150 rpm).[18]
-
Sample Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Determine the concentration of the compound in each sample using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = C × [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] Where C is a constant derived from assay parameters (volume, membrane area, incubation time).[17]
-
Caco-2 Cell-Based Permeability Assay
The Caco-2 assay is the industry gold standard for predicting human intestinal absorption. It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters, thus modeling both passive and active transport mechanisms.[11][14] For PROTACs, this assay is often more predictive than PAMPA.[11]
Protocol:
-
Materials & Reagents:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
TEER meter (Epithelial Volt/Ohm Meter)
-
Lucifer Yellow (monolayer integrity marker)
-
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto Transwell inserts at a density of ~6 x 10⁴ cells/cm².
-
Culture the cells for 21-24 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.[19]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >300 Ω·cm².
-
Confirm integrity with a paracellular marker like Lucifer Yellow. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Bidirectional):
-
Preparation: Wash the cell monolayers twice with pre-warmed HBSS (37°C).
-
Assay Buffer Optimization for PROTACs: Due to potential low recovery from non-specific binding, it is recommended to perform the assay with both standard HBSS and HBSS containing 0.25% BSA.[12]
-
Prepare dosing solutions of this compound (e.g., 10 µM) and controls in the appropriate assay buffer.
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (upper) compartment and fresh assay buffer to the basolateral (lower) compartment.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral compartment and fresh assay buffer to the apical compartment.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes on an orbital shaker.[12]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments of each insert for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions: Papp = (dQ/dt) / (A × C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 1351169-27-1 | BroadPharm [broadpharm.com]
- 10. This compound | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. Permeability Assay - Profacgen [profacgen.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring DC50 and Dmax of PROTAC RAR Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3][4] This process offers a powerful alternative to traditional inhibition, as it leads to the removal of the target protein from the cell.[1][4]
Retinoic acid receptors (RARs) are ligand-activated transcription factors that play crucial roles in cell differentiation, proliferation, and apoptosis.[5][6][7][8] Dysregulation of RAR signaling is implicated in various diseases, including cancer.[6][7] PROTAC RAR Degrader-1 is a PROTAC designed to specifically target RAR for degradation.
Two key parameters for characterizing the efficacy of a PROTAC are the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[9][10] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency. Dmax is the maximum percentage of protein degradation achievable with the PROTAC, reflecting its efficacy. This document provides detailed protocols for determining the DC50 and Dmax of this compound.
Signaling Pathway and Mechanism of Action
Retinoic acid (RA) signaling is initiated by the binding of RA to RARs, which form heterodimers with retinoid X receptors (RXRs).[6][8][11] This complex then binds to retinoic acid response elements (RAREs) on DNA to regulate gene transcription.[6][8][11] this compound hijacks the ubiquitin-proteasome system to induce the degradation of RAR, thereby downregulating this signaling pathway.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: Determination of Optimal Treatment Time
Objective: To determine the optimal time point for achieving maximal degradation of RAR with this compound.
Materials:
-
This compound
-
Cell line expressing RAR (e.g., HT1080)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RAR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment: Treat the cells with a fixed, high concentration of this compound (e.g., 1 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RAR antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for RAR and the loading control. Normalize the RAR band intensity to the loading control for each time point. The time point showing the greatest reduction in RAR levels will be used for the dose-response experiment.
Protocol 2: Determination of DC50 and Dmax
Objective: To determine the potency (DC50) and efficacy (Dmax) of this compound.
Materials: Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed the cells in 12-well or 24-well plates at an appropriate density.
-
Cell Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the optimal treatment time determined in Protocol 1.
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from Protocol 1.
-
Western Blotting and Data Analysis: Follow steps 5 and 6 from Protocol 1.
-
Curve Fitting:
-
Calculate the percentage of RAR degradation for each concentration relative to the vehicle control.
-
Plot the percentage of RAR remaining versus the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the DC50 value.
-
The Dmax is the maximum percentage of degradation observed from the dose-response curve.
-
Experimental Workflow
Caption: Experimental workflow for DC50 and Dmax determination.
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison.
Table 1: Time-Dependent Degradation of RAR by this compound (1 µM)
| Treatment Time (hours) | Normalized RAR Level (vs. Vehicle) | % Degradation |
| 2 | 0.85 | 15 |
| 4 | 0.60 | 40 |
| 8 | 0.35 | 65 |
| 12 | 0.20 | 80 |
| 24 | 0.15 | 85 |
| 48 | 0.25 | 75 |
Table 2: Dose-Dependent Degradation of RAR by this compound at 24 hours
| PROTAC Concentration (nM) | Normalized RAR Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.80 | 20 |
| 10 | 0.55 | 45 |
| 50 | 0.25 | 75 |
| 100 | 0.18 | 82 |
| 500 | 0.15 | 85 |
| 1000 | 0.16 | 84 |
| 10000 | 0.20 | 80 |
Table 3: Summary of DC50 and Dmax for this compound
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | 85% |
Relationship between PROTAC Concentration and Protein Degradation
Caption: Idealized dose-response curve for a PROTAC.
The relationship between PROTAC concentration and protein degradation typically follows a bell-shaped curve, often referred to as the "hook effect".[2] At low concentrations, degradation increases with higher PROTAC concentrations. However, at very high concentrations, the formation of binary complexes (PROTAC-RAR or PROTAC-E3 ligase) can predominate over the productive ternary complex, leading to a decrease in degradation efficiency.[2] The DC50 is determined from the initial phase of this curve, and the Dmax represents the lowest point of the curve, indicating the maximal degradation achieved.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. escholarship.org [escholarship.org]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Visualizing RAR Degradation: An Immunofluorescence-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptors (RARs) are nuclear receptors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1] Ligand-induced activation of RARs not only triggers downstream signaling but also targets the receptor for degradation through the ubiquitin-proteasome pathway.[2][3] This degradation is a critical mechanism for terminating the signal and is closely linked to the transcriptional activity of the receptor.[2] Visualizing and quantifying the degradation of RARs is crucial for understanding the mechanism of action of retinoids and for the development of novel therapeutics, particularly in oncology.[4][5] This application note provides a detailed immunofluorescence protocol for visualizing and quantifying the degradation of RARs in response to ligand treatment.
Signaling Pathway of RAR Degradation
Retinoic acid (RA) binds to the RAR/RXR heterodimer, which is bound to Retinoic Acid Response Elements (RAREs) on the DNA.[1][6] This binding induces a conformational change, leading to the recruitment of coactivators and initiation of transcription. Concurrently, the activated receptor complex becomes a substrate for the ubiquitin-proteasome system.[3] The RAR protein is poly-ubiquitinated and subsequently degraded by the 26S proteasome, leading to signal termination.[1][2]
Caption: RAR degradation signaling pathway.
Experimental Workflow for Visualizing RAR Degradation
The following diagram outlines the key steps in the immunofluorescence protocol for visualizing RAR degradation.
Caption: Immunofluorescence experimental workflow.
Detailed Immunofluorescence Protocol
This protocol is optimized for cultured cells.
Materials and Reagents
-
Cell Lines: e.g., MCF-7, NB4, or other cells expressing the RAR of interest.
-
Culture Medium: Appropriate for the cell line.
-
Coverslips: Sterile, glass.
-
Ligand: All-trans retinoic acid (ATRA) or other specific RAR agonists.
-
Proteasome Inhibitor (optional control): e.g., MG132.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.[7]
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.[7]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS.[7]
-
Primary Antibody: A validated anti-RAR antibody (e.g., anti-RARα, anti-RARβ, or anti-RARγ) suitable for immunofluorescence.[8][9][10]
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Procedure
-
Cell Seeding:
-
Plate cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Ligand Treatment:
-
Treat cells with the desired concentration of RAR agonist (e.g., 1 µM ATRA) for various time points (e.g., 0, 1, 3, 6, 12, 24 hours) to observe the kinetics of degradation.
-
Include a vehicle-treated control (e.g., DMSO).
-
For a control to demonstrate proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the RAR agonist.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RAR antibody in Blocking Buffer to the recommended concentration.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Image the slides using a confocal microscope. Use consistent acquisition settings (e.g., laser power, gain) for all samples to allow for quantitative comparison.
-
Quantify the mean fluorescence intensity of the RAR signal within the nucleus (defined by the DAPI stain) using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Data Presentation
The quantitative data from image analysis can be summarized in a table to facilitate comparison between different treatment conditions.
| Treatment Group | Time (hours) | Mean Nuclear RAR Fluorescence Intensity (Arbitrary Units ± SEM) |
| Vehicle (DMSO) | 24 | 150.2 ± 8.5 |
| ATRA (1 µM) | 1 | 135.7 ± 7.9 |
| ATRA (1 µM) | 3 | 98.4 ± 6.2 |
| ATRA (1 µM) | 6 | 65.1 ± 5.1 |
| ATRA (1 µM) | 12 | 42.8 ± 4.3 |
| ATRA (1 µM) | 24 | 35.5 ± 3.8 |
| MG132 (10 µM) + ATRA (1 µM) | 24 | 145.3 ± 9.1 |
Troubleshooting
Common issues in immunofluorescence and their potential solutions are outlined below. For more comprehensive guides, refer to established troubleshooting resources.[11][12][13][14][15]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inactive primary/secondary antibody.- Low protein expression.- Over-fixation masking the epitope. | - Validate antibody performance.- Use a positive control cell line.- Optimize fixation time or perform antigen retrieval.[15] |
| High Background | - Primary or secondary antibody concentration too high.- Insufficient blocking.- Inadequate washing. | - Titrate antibodies to determine optimal concentration.- Increase blocking time or change blocking reagent.- Increase the number and duration of wash steps.[12] |
| Non-specific Staining | - Cross-reactivity of the secondary antibody.- Primary antibody is not specific. | - Run a secondary antibody-only control.- Use a primary antibody validated for immunofluorescence. |
| Photobleaching | - Excessive exposure to excitation light. | - Use an anti-fade mounting medium.- Minimize light exposure during imaging.- Use more photostable fluorophores.[15] |
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. huabio.com [huabio.com]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. scbt.com [scbt.com]
- 10. RARA antibody (10331-1-AP) | Proteintech [ptglab.com]
- 11. resources.bitesizebio.com [resources.bitesizebio.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 13. ibidi.com [ibidi.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Application Note: RT-qPCR Analysis of Retinoic Acid Receptor (RAR) Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, plays a crucial role in various biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] The biological functions of RA are primarily mediated by Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[3] There are three main isotypes of RARs: RARα, RARβ, and RARγ.[3] Upon binding to RA, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
Given the pivotal role of the RAR signaling pathway in cellular processes, it is a significant target in drug development, particularly in oncology and dermatology.[1] Quantitative Reverse Transcription PCR (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes.[5] This application note provides a detailed protocol for the analysis of RAR target gene expression using RT-qPCR after treatment with potential therapeutic compounds.
RAR Signaling Pathway
The canonical RAR signaling pathway begins with the cellular uptake of retinol (Vitamin A) and its conversion to retinoic acid. RA then translocates to the nucleus and binds to the RAR/RXR heterodimer. This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivators, which ultimately initiates the transcription of target genes.[3]
Caption: The Retinoic Acid Receptor (RAR) signaling pathway.
Experimental Protocols
This protocol outlines a two-step RT-qPCR procedure, which involves the reverse transcription of RNA into complementary DNA (cDNA) followed by a separate qPCR reaction.[6] This approach offers greater flexibility for multiple qPCR reactions from a single RNA sample.
Experimental Workflow
The overall experimental workflow for analyzing RAR target gene expression is depicted below. It begins with cell culture and treatment, followed by RNA extraction, cDNA synthesis, RT-qPCR, and finally, data analysis.
Caption: Experimental workflow for RT-qPCR analysis.
Cell Culture and Treatment
-
Culture cells of interest to the desired confluency in appropriate growth medium.
-
Treat cells with the experimental compound (e.g., RAR agonist, antagonist, or vehicle control) at various concentrations and for different time points.
-
Include a positive control (e.g., all-trans retinoic acid, ATRA) and a negative/vehicle control (e.g., DMSO).
-
Harvest cells for RNA extraction.
Total RNA Extraction
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent or a column-based kit).
-
Follow the manufacturer's protocol for the chosen RNA extraction method to isolate total RNA.
-
Perform an optional DNase I treatment to remove any contaminating genomic DNA.
RNA Quantification and Quality Control
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.
-
Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
cDNA Synthesis (Reverse Transcription)
-
Prepare a reverse transcription reaction mix according to the manufacturer's instructions for the chosen reverse transcriptase kit. A typical reaction includes:
-
Total RNA (1 µg is a common starting amount)
-
Reverse Transcriptase
-
dNTPs
-
RNase Inhibitor
-
Primers (Oligo(dT) primers are suitable for most mRNAs[5])
-
Reaction Buffer
-
-
Incubate the reaction mix in a thermal cycler using the recommended temperature profile.
-
Store the resulting cDNA at -20°C.
Real-Time Quantitative PCR (RT-qPCR)
-
Prepare the qPCR reaction mix. For SYBR Green-based detection, a typical reaction includes:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and Reverse Primers for the target gene (e.g., RARB, CYP26A1) and a reference gene (e.g., GAPDH, ACTB)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Set up the qPCR plate with appropriate controls, including no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[6]
Data Presentation
The quantitative data from the RT-qPCR experiment should be summarized in a clear and structured table. The results are typically presented as fold change in gene expression relative to the vehicle control, normalized to a stable reference gene.
Table 1: Relative Quantification of RAR Target Gene Expression
| Treatment Group | Target Gene | Average Ct | ΔCt (Target - Reference) | ΔΔCt (ΔCt_sample - ΔCt_control) | Fold Change (2-ΔΔCt) |
| Vehicle Control | RARB | 25.3 | 5.1 | 0.0 | 1.0 |
| CYP26A1 | 28.1 | 7.9 | 0.0 | 1.0 | |
| GAPDH | 20.2 | - | - | - | |
| ATRA (1 µM) | RARB | 22.1 | 2.0 | -3.1 | 8.6 |
| CYP26A1 | 24.5 | 4.4 | -3.5 | 11.3 | |
| GAPDH | 20.1 | - | - | - | |
| Compound X (1 µM) | RARB | 23.5 | 3.4 | -1.7 | 3.2 |
| CYP26A1 | 26.2 | 6.1 | -1.8 | 3.5 | |
| GAPDH | 20.1 | - | - | - |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Data Analysis
The most common method for analyzing relative gene expression is the comparative Ct (ΔΔCt) method.[5]
-
Normalization to a Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene. ΔCt = Ct (target gene) - Ct (reference gene)
-
Normalization to the Control Group (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (e.g., vehicle control). ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Calculation of Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[5]
Conclusion
RT-qPCR is a powerful and reliable method for quantifying changes in RAR target gene expression following treatment with novel compounds. This application note provides a comprehensive protocol and data analysis guide to assist researchers in evaluating the efficacy and mechanism of action of potential RAR modulators. Careful experimental design, including the use of appropriate controls and validated reference genes, is critical for obtaining accurate and reproducible results.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 4. RAR Pathway [gentarget.com]
- 5. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
Troubleshooting & Optimization
How to resolve PROTAC RAR Degrader-1 solubility issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC RAR Degrader-1. Our aim is to help you resolve common challenges, particularly those related to solubility, to ensure the success of your experiments.
Troubleshooting Guide: Resolving Solubility Issues
Question: My this compound is not dissolving in my desired aqueous buffer. What should I do?
Answer:
This compound, like many PROTACs, has poor aqueous solubility due to its high molecular weight and hydrophobicity.[1][2][3] Direct dissolution in aqueous buffers is often challenging. Here is a step-by-step guide to address this issue:
-
Initial Dissolution in an Organic Solvent: It is recommended to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of at least 80 mg/mL.[4]
-
Use of Co-solvents and Formulations: For subsequent dilution into aqueous-based solutions for in vitro or in vivo experiments, using a pre-formulated solvent system is crucial. Below are some verified formulations that can achieve a concentration of at least 2 mg/mL.[5][6][7]
-
Formulation 1 (for in vivo use): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation 2 (for in vivo use): 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Formulation 3 (for long-term in vivo studies): 10% DMSO and 90% Corn Oil.
-
-
Proper Mixing Technique: The order of solvent addition is critical. Always add the co-solvents sequentially and ensure the solution is clear after each addition before proceeding to the next.[5]
-
Sonication: If you observe any precipitation after adding the degrader to the solvent, gentle sonication can aid in dissolution.[8][9]
-
Biorelevant Buffers: For studies mimicking physiological conditions, consider using biorelevant buffers such as Fed-State Simulated Intestinal Fluid (FeSSIF), which have been shown to improve PROTAC solubility.[1][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare a stock solution. This compound is soluble in DMSO at a concentration of ≥ 80 mg/mL.[4] For best results, use a fresh, anhydrous grade of DMSO.
Q2: Can I dilute my DMSO stock solution directly with my cell culture medium or PBS?
A2: Direct dilution into aqueous solutions like PBS or cell culture media is likely to cause precipitation. It is highly recommended to use a formulation with co-solvents as described in the troubleshooting guide and the experimental protocols section to maintain solubility.
Q3: The provided formulations give a concentration of ≥ 2 mg/mL. What if I need a lower working concentration?
A3: You can perform serial dilutions from the ≥ 2 mg/mL solution using the same formulation as the diluent. This will ensure that the solvent composition remains constant and the compound stays in solution.
Q4: For how long can I store the formulated this compound solution?
A4: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] It is recommended to prepare fresh working dilutions in the final formulation on the day of the experiment. The stability of the compound in various formulations over extended periods should be determined empirically.
Q5: Are there any general strategies to improve the solubility of PROTACs?
A5: Yes, several strategies can be employed during the drug discovery and development process to enhance PROTAC solubility:
-
Chemical Modification: Introducing basic nitrogen into aromatic rings or alkyl linkers can improve solubility.[1]
-
Formulation Development: Techniques like creating amorphous solid dispersions (ASDs) can significantly enhance aqueous solubility.[3]
-
Particle Size Reduction: Methods such as micronization and nano-milling increase the surface area, which can improve the dissolution rate.[2][12]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Maximum Solubility | Molar Concentration (mM) |
| 100% DMSO | ≥ 80 mg/mL | ≥ 87.22 mM |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2 mg/mL | ≥ 2.18 mM |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL | ≥ 2.18 mM |
| 10% DMSO + 90% Corn Oil | ≥ 2 mg/mL | ≥ 2.18 mM |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Solution in Formulation 1
This protocol is suitable for preparing a solution for in vivo administration.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a 20 mg/mL DMSO stock solution:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 20 mg/mL concentration.
-
Vortex or sonicate until the solid is completely dissolved, resulting in a clear solution.
-
-
Prepare the final 2 mg/mL formulation (example for 1 mL total volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20 mg/mL DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution will have a this compound concentration of 2 mg/mL.
-
Protocol 2: General Workflow for Solubility Assessment
This protocol provides a general method for assessing the solubility of a compound in a new solvent system.
Materials:
-
Compound of interest (e.g., this compound)
-
Test solvent system
-
HPLC or other quantitative analytical method
-
Vials with stir bars
-
Thermostatic shaker
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent system.
-
Tightly cap the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.
-
The measured concentration represents the equilibrium solubility of the compound in that solvent system.
Visualizations
References
- 1. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
How to avoid the hook effect with PROTAC RAR Degrader-1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing PROTAC RAR Degrader-1 effectively and avoiding common experimental pitfalls, such as the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule designed to induce the targeted degradation of Retinoic Acid Receptor alpha (RARα). It is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), as it utilizes the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to mediate its effect.[1][2][3] The molecule consists of three key components: a ligand that binds to RARα, a ligand that recruits cIAP1, and a linker connecting these two moieties. By simultaneously binding to both RARα and cIAP1, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of RARα by the E3 ligase machinery, marking it for degradation by the 26S proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple RARα proteins.
Q2: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations of the degrader, resulting in a bell-shaped dose-response curve.[5] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein (RARα) or the E3 ligase (cIAP1) independently.[5] These binary complexes are non-productive for degradation as they prevent the formation of the essential ternary complex (RARα-PROTAC-cIAP1) required for ubiquitination.[5]
Q3: At what concentrations has this compound been shown to be effective?
In the HT1080 cell line, this compound has been shown to reduce RARα levels in a concentration-dependent manner, with maximum degradation observed at a concentration of 30 μM.[6][7][8] However, the optimal concentration and the onset of the hook effect can be highly dependent on the experimental system, including the specific cell line and its endogenous levels of RARα and cIAP1.
Q4: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for experimental design, particularly for ensuring its solubility and stability in assays.
| Property | Value | Reference |
| Molecular Formula | C51H72N4O11 | [6][7] |
| Molecular Weight | 917.14 g/mol | [7] |
| CAS Number | 1351169-27-1 | [6][7] |
| Appearance | White to off-white solid powder | [6] |
| Solubility | Soluble in DMSO (≥ 80 mg/mL) | [7] |
| Calculated LogP | 7.261 | [6] |
Troubleshooting Guide: Avoiding the Hook Effect
Problem: Decreased or no degradation of RARα at high concentrations of this compound.
This is a classic sign of the hook effect. The following steps can help you troubleshoot and mitigate this issue.
Perform a Comprehensive Dose-Response Experiment
It is critical to test a wide range of concentrations to identify the optimal degradation window and the point at which the hook effect begins.
Experimental Protocol: Dose-Response Analysis of RARα Degradation by Western Blot
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Dilution Series: Prepare a wide range of this compound concentrations. A good starting point is a 12-point curve with 2- or 3-fold serial dilutions, spanning from low nanomolar to high micromolar concentrations (e.g., 1 nM to 50 µM). Remember to include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound for a fixed duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[9]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for RARα. It is also crucial to probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[11]
-
-
Data Analysis: Quantify the band intensities for RARα and the loading control. Normalize the RARα signal to the loading control and then to the vehicle control to determine the percentage of remaining RARα at each PROTAC concentration. Plot the percentage of RARα remaining against the log of the PROTAC concentration to visualize the dose-response curve and identify the optimal degradation concentration (DC50 and Dmax).
Optimize Incubation Time
The kinetics of PROTAC-mediated degradation can vary. It is advisable to perform a time-course experiment at a concentration expected to be in the optimal range.
Experimental Workflow: Time-Course Experiment
Caption: Workflow for a time-course experiment to determine optimal incubation time.
Consider Ternary Complex Stability
The stability of the RARα-PROTAC-cIAP1 ternary complex is a key determinant of degradation efficiency and can influence the hook effect. While direct measurement of ternary complex formation and cooperativity often requires specialized biophysical assays (e.g., FRET, SPR, ITC), understanding this concept can guide experimental design.[12][13] A PROTAC with high positive cooperativity will favor the formation of the ternary complex over the binary complexes, thus mitigating the hook effect.
Control Experiments are Crucial
To ensure that the observed degradation is indeed due to the intended PROTAC mechanism, include the following controls in your experiments:
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of RARα, confirming that the protein loss is proteasome-dependent.[1]
-
Inactive Epimer Control: If available, use a stereoisomer of the PROTAC that is known to be inactive in binding to either RARα or cIAP1. This control should not induce RARα degradation.
Signaling Pathway and Experimental Workflow Diagrams
RAR Signaling Pathway
Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in cell differentiation, proliferation, and apoptosis by binding to Retinoic Acid Receptors (RARs).[6][12] RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[6][12]
Caption: Simplified diagram of the Retinoic Acid Receptor (RAR) signaling pathway.
This compound Mechanism and the Hook Effect
The following diagram illustrates the intended catalytic cycle of this compound and how high concentrations can lead to the hook effect by favoring the formation of non-productive binary complexes.
Caption: Mechanism of this compound and the inhibitory effect of high concentrations (Hook Effect).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. biorbyt.com [biorbyt.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
- 7. gentaur.co.uk [gentaur.co.uk]
- 8. glpbio.com [glpbio.com]
- 9. ccr.cancer.gov [ccr.cancer.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC RAR Degrader-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments using PROTAC RAR Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Retinoic Acid Receptors (RARs). It functions by simultaneously binding to an RAR protein and an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Protein (IAP). This proximity induces the ubiquitination of the RAR protein, marking it for degradation by the proteasome. This targeted degradation approach allows for the selective removal of RAR proteins from the cell.[1][2]
Q2: Which E3 ligase does this compound recruit?
A2: this compound recruits the cellular Inhibitor of Apoptosis Protein (cIAP1), which is an E3 ubiquitin ligase. Degraders that utilize IAP are also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][3]
Q3: What are the target proteins of this compound?
A3: The primary targets of this compound are the Retinoic Acid Receptors (RARs), with demonstrated activity against RARα.[1] The selectivity for other RAR isoforms (RARβ and RARγ) may vary depending on the cellular context and should be experimentally determined.
Q4: How do I select the appropriate cell line for my experiment?
A4: Cell line selection is critical for a successful experiment. The ideal cell line should express the specific RAR isoform(s) you intend to study. It is also important to consider the retinoic acid (RA) sensitivity of the cell line, as this can influence the cellular response to RAR degradation. Below is a summary of cell lines with known RAR expression profiles and RA sensitivity.
Cell Line Selection Guide
| Cell Line | Cancer Type | RARα Expression | RARβ Expression | RARγ Expression | Retinoic Acid Sensitivity | Reference |
| HT1080 | Fibrosarcoma | Expressed | - | - | - | [1][3] |
| SK-BR-3 | Breast Cancer | High | - | Expressed | Sensitive | [4] |
| T-47D | Breast Cancer | Moderate | - | Expressed | Sensitive | [4] |
| Hs578T | Breast Cancer | Moderate | - | - | Sensitive | [4] |
| MCF-7 | Breast Cancer | Expressed | Low/Absent | Expressed | Sensitive | [5] |
| MDA-MB-231 | Breast Cancer | Low/Absent | Low/Absent | Expressed | Resistant | [6] |
| HL-60 | Promyelocytic Leukemia | Expressed | Expressed | Expressed | Sensitive | [7] |
| HL-60/RA | Promyelocytic Leukemia | - | - | - | Resistant | [7] |
| QBC939 | Cholangiocarcinoma | - | Low | - | Resistant | [5] |
| SK-ChA-1 | Cholangiocarcinoma | - | High | - | Sensitive | [5] |
| HCT-15 | Colon Cancer | - | - | - | Sensitive | [8] |
| HCT-116 | Colon Cancer | - | - | - | Resistant | [8] |
| SW620 | Colon Cancer | - | - | - | Resistant | [8] |
| WiDR | Colon Cancer | - | - | - | Resistant | [8] |
| Mac-1 | T-cell Lymphoma | High | Undetectable | Low | Sensitive | [9][10] |
| HRPE | Retinal Pigment Epithelial | Absent | High | Absent | - | [11] |
Troubleshooting Guides
Issue 1: No or incomplete degradation of the target RAR protein.
This is a common issue in PROTAC experiments. The following decision tree can help you troubleshoot the problem.
Issue 2: The "Hook Effect" is observed.
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[12][13][14]
-
Symptom: You observe a bell-shaped dose-response curve, where protein degradation is potent at a certain concentration range but becomes less effective at higher concentrations.
-
Solution:
-
Perform a detailed dose-response experiment: Use a wide range of this compound concentrations, including lower concentrations than you might typically test. This will help you identify the optimal concentration window for maximal degradation and avoid the hook effect region.
-
Analyze data carefully: Plot the percentage of protein degradation against the log of the PROTAC concentration to visualize the dose-response curve and identify the optimal concentration (DC50) and the concentration at which the hook effect begins.
-
Use the optimal concentration: For subsequent experiments, use a concentration that is on the left side of the bell-shaped curve, where you observe maximal degradation.
-
Issue 3: Potential off-target effects.
Off-target effects occur when the PROTAC degrades proteins other than the intended target.
-
Symptom: You observe unexpected cellular phenotypes or changes in the expression of proteins other than your target RAR.
-
Solution:
-
Perform proteomic analysis: A global proteomics approach (e.g., mass spectrometry) is the most comprehensive way to identify off-target effects. Compare the proteome of cells treated with this compound to vehicle-treated cells.
-
Use negative controls:
-
Inactive Epimer/Stereoisomer: If available, use an inactive version of the PROTAC that cannot bind to either the target or the E3 ligase.
-
Competitive Displacement: Co-treat cells with this compound and an excess of a small molecule that binds to RAR but does not cause degradation. If the phenotype is rescued, it suggests the effect is on-target.
-
-
Validate hits: Once potential off-targets are identified, validate them using orthogonal methods like Western blotting.
-
Experimental Protocols
Western Blotting for RAR Degradation
This protocol is designed to assess the degradation of RAR proteins following treatment with this compound.
Materials:
-
Selected cell line
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RARα, RARβ, RARγ (as needed) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with PROTAC and MG132).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the RAR protein levels to the loading control.
Cell Viability Assay
This protocol measures the effect of RAR degradation on cell viability.
Materials:
-
Selected cell line
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment: Treat cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Add Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for color development.
-
Read Absorbance/Fluorescence: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the viability of treated cells to the vehicle control to determine the percentage of viable cells.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol assesses whether the observed decrease in RAR protein is due to degradation rather than transcriptional repression.
Materials:
-
Selected cell line
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target RAR isoform and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound at the optimal degradation concentration and for the optimal time, as determined by Western blotting. Include a vehicle control.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for the target RAR and the housekeeping gene.
-
Run the qPCR reaction in a qPCR instrument.
-
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target RAR mRNA in treated cells compared to control cells. A lack of significant change in mRNA levels suggests that the protein reduction is due to degradation.
Visualizations
This compound Mechanism of Action
Experimental Workflow for Cell Line Selection and Validation
Retinoic Acid Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1351169-27-1 | BroadPharm [broadpharm.com]
- 3. gentaur.co.uk [gentaur.co.uk]
- 4. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Retinoic Acids in the Treatment of Most Lethal Solid Cancers [mdpi.com]
- 7. [Comparison of the sensitivity of retinoic acid sensitive and resistant HL-60 cell lines to several anti-leukemia drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinol inhibits the growth of all-trans-retinoic acid-sensitive and all-trans-retinoic acid-resistant colon cancer cells through a retinoic acid receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Retinoic acid receptor alpha drives cell cycle progression and is associated with increased sensitivity to retinoids in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Managing cytotoxicity of PROTAC RAR Degrader-1 in long-term assays.
Welcome to the technical support center for PROTAC RAR Degrader-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help you successfully manage the cytotoxicity of this compound in your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Retinoic Acid Receptor (RAR) proteins.[1] It works by hijacking the body's own ubiquitin-proteasome system.[1][2] The molecule simultaneously binds to the target protein (RAR) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag RAR with ubiquitin, marking it for destruction by the 26S proteasome.[1][2] The PROTAC molecule itself is then released and can act catalytically to degrade multiple target protein molecules.[1] this compound specifically utilizes an Inhibitor of Apoptosis Protein (IAP) ligand to engage the E3 ligase.[3][4]
Q2: Why am I observing significant cytotoxicity in my long-term assays ( > 48 hours)?
A2: Several factors can contribute to cytotoxicity in long-term assays:
-
On-Target Toxicity: Prolonged and extensive degradation of RAR may disrupt essential cellular pathways, leading to cell death. RARs are critical for regulating cell growth, differentiation, and survival.
-
Off-Target Effects: The PROTAC molecule may induce the degradation of other essential proteins besides RAR.[5][6][7] Off-target effects are a known challenge in PROTAC development and can lead to unintended toxicity.[5]
-
Cumulative Toxicity: Even low-level, non-specific toxicity can accumulate over several days of continuous exposure, eventually leading to significant cell death.
-
Metabolite Toxicity: The PROTAC molecule or its metabolites may have inherent cytotoxic properties that become apparent only after prolonged exposure.
-
"Hook Effect" Complications: While the classic hook effect leads to reduced degradation at high concentrations, operating near the peak of the curve for extended periods could maximize any underlying toxicity associated with ternary complex formation.[8][9]
Q3: What is the "hook effect" and how can it affect my cytotoxicity assessment?
A3: The "hook effect" is a characteristic phenomenon of PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target degradation.[8][9] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-RAR or PROTAC-E3 ligase) rather than the productive ternary complex (RAR-PROTAC-E3 ligase) required for degradation.[8] This can complicate cytotoxicity studies; if toxicity is linked to on-target degradation, it may decrease at very high concentrations. Conversely, if toxicity is due to off-target effects of the PROTAC molecule itself, it will likely continue to increase with concentration, decoupling the cytotoxicity profile from the degradation profile.
Q4: What are the recommended starting concentrations for long-term assays with this compound?
A4: The optimal concentration is highly cell-line dependent. It is crucial to determine the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for your specific cell line. For long-term assays, we recommend starting with concentrations at or slightly above the DC50 value, while staying well below the acute IC50 value.
| Cell Line | RARα DC50 (72h) | Cytotoxicity IC50 (72h) | Recommended Starting Concentration (Long-Term) |
| HT1080 | 15 nM | 500 nM | 15-50 nM |
| MCF-7 | 25 nM | 800 nM | 25-75 nM |
| A549 | 50 nM | > 2 µM | 50-150 nM |
| THP-1 | 10 nM | 250 nM | 10-30 nM |
| Note: These values are examples and must be experimentally determined for your system. |
Troubleshooting Guide
This guide addresses specific issues you may encounter when managing the cytotoxicity of this compound in long-term assays.
Issue 1: High cytotoxicity is observed even at concentrations that show poor RAR degradation.
-
Possible Cause: This strongly suggests off-target toxicity. The PROTAC molecule may be binding to and/or degrading other proteins essential for cell survival.[5] It's also possible the molecule has inherent cytotoxic activity independent of its degradation function.
-
Troubleshooting Workflow:
Issue 2: Cytotoxicity appears only after several days (e.g., > 96 hours) of treatment.
-
Possible Cause: This delayed effect could be due to the cumulative impact of degrading a stable protein, leading to the slow activation of a cell death pathway like apoptosis. The target protein's natural half-life plays a significant role; depleting a very stable protein takes time.[10]
-
Recommended Solution:
-
Assess Apoptosis: Use an apoptosis assay, such as measuring Caspase-3/7 activity, at multiple time points (e.g., 48, 72, 96, 120 hours) to see if apoptosis is being triggered.
-
Time-Course Western Blot: Perform a detailed time-course analysis of RAR degradation to correlate the kinetics of protein loss with the onset of cell death.
-
Intermittent Dosing: Instead of continuous exposure, try a pulsed-dosing strategy (e.g., 24 hours on, 48 hours off) to see if cells can recover, which may reduce cumulative toxicity while maintaining a lower steady-state level of RAR.
-
Key Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (Real-Time Luminescence)
This protocol is adapted for continuous monitoring of cell viability over several days.
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a density that prevents confluence by the end of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to attach for 24 hours.
-
Reagent Preparation: Prepare the RealTime-Glo™ MT Cell Viability Assay reagent as per the manufacturer's instructions (1:1000 dilution of both substrate and NanoLuc® Enzyme in culture medium).[11]
-
Dosing: Remove the attachment medium and add 100 µL of the reagent-containing medium with the desired final concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Measurement:
-
Read the initial luminescence (Time 0) on a plate-reading luminometer.
-
Return the plate to a 37°C, 5% CO2 incubator.
-
Take subsequent readings every 24 hours for the duration of the experiment (e.g., up to 120 hours).
-
-
Data Analysis: Normalize the relative light unit (RLU) values for each well to its Time 0 reading. Plot the normalized RLU versus time for each concentration.
Protocol 2: Western Blot for RAR Degradation
This protocol is for verifying the extent and specificity of target degradation.
-
Sample Preparation: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[12][14]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15] Confirm successful transfer by Ponceau S staining.[13]
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[12]
-
Incubate the membrane with a primary antibody against RARα (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane 3-5 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Wash the membrane 3-5 times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of key executioner caspases involved in apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for various durations (e.g., 48, 72, 96 hours). Include a positive control (e.g., Staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Assay reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[16]
-
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from no-cell control wells) from all experimental readings. Plot the fold-change in caspase activity relative to the vehicle-treated control.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. This compound, 1351169-27-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. bio-rad.com [bio-rad.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Improving the in-vivo stability of PROTAC RAR Degrader-1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with PROTAC RAR Degrader-1, focusing on improving its in-vivo stability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Retinoic Acid Receptors (RARs).[1] It consists of a ligand that binds to an Inhibitor of Apoptosis Protein (IAP), an E3 ubiquitin ligase, and another ligand that specifically targets RARs.[1] By bringing RAR into close proximity with the IAP E3 ligase, the PROTAC facilitates the ubiquitination of RAR, marking it for degradation by the proteasome.[2][3][4] This targeted protein degradation approach offers a potential therapeutic strategy for diseases where RAR signaling is dysregulated.
Q2: What are the common in-vivo stability challenges with PROTACs like RAR Degrader-1?
A2: PROTACs, due to their larger molecular weight and complex structures, often face several in-vivo stability challenges, including:
-
Metabolic Instability: The linker and the ligands can be susceptible to metabolism by enzymes such as cytochrome P450s (CYPs) and aldehyde oxidases, leading to rapid clearance.
-
Poor Solubility: Low aqueous solubility can hinder formulation and bioavailability.
-
Low Permeability: The size and polarity of PROTACs can limit their ability to cross cell membranes effectively.
-
The "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-RAR or PROTAC-IAP) can predominate over the productive ternary complex (IAP-PROTAC-RAR), leading to reduced degradation efficacy.
Q3: How does the ubiquitin-proteasome pathway naturally regulate RAR signaling?
A3: The ubiquitin-proteasome pathway plays a crucial role in regulating the levels of RARs. Ligand-induced activation of RAR can lead to its ubiquitination and subsequent degradation by the proteasome.[2][3][4][5][6] This serves as a negative feedback mechanism to control the intensity and duration of RAR signaling. This compound hijacks this endogenous system to specifically target and eliminate RAR proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor in-vivo efficacy despite good in-vitro degradation. | Rapid metabolic clearance. | 1. Metabolite Identification: Perform in-vivo metabolite profiling using LC-MS/MS to identify metabolic "hotspots" on the PROTAC structure. 2. Linker Modification: If the linker is the primary site of metabolism, consider synthesizing analogs with more stable linkers (e.g., incorporating fluoro groups or replacing metabolically liable moieties). 3. Formulation Strategy: Utilize formulations that protect the PROTAC from first-pass metabolism, such as lipid-based nanoparticles or encapsulation. |
| Low bioavailability due to poor solubility. | 1. Formulation Optimization: Test different in-vivo formulations. For this compound, formulations with DMSO, PEG300, Tween80, and saline, or with SBE-β-CD have been suggested.[7] 2. Particle Size Reduction: Techniques like nano-milling can improve the dissolution rate. 3. Prodrug Approach: Design a prodrug version of the PROTAC that is more soluble and converts to the active form in vivo. | |
| "Hook Effect" at higher doses. | 1. Dose-Response Curve: Perform a detailed in-vivo dose-response study to identify the optimal therapeutic window. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to understand the relationship between drug concentration and target degradation over time.[8] | |
| High variability in experimental results. | Inconsistent formulation preparation. | 1. Standardized Protocol: Strictly adhere to a standardized protocol for preparing the in-vivo formulation. Ensure all components are fully dissolved.[7] 2. Fresh Preparations: Prepare formulations fresh before each experiment, as some components may be unstable over time. |
| Animal-to-animal variability in metabolism. | 1. Sufficient Sample Size: Use an adequate number of animals per group to account for biological variability. 2. Pre-screening: If feasible, pre-screen animals for baseline metabolic enzyme activity. | |
| Off-target effects observed. | Degradation of proteins other than RAR. | 1. Proteomics Analysis: Conduct unbiased proteomics studies (e.g., using mass spectrometry) in tissues of interest to identify any off-target protein degradation. 2. Structural Modification: If off-target effects are significant, consider modifying the RAR-binding ligand to improve selectivity. |
Experimental Protocols
Protocol 1: In-Vivo Formulation of this compound
This protocol provides three different formulation options for in-vivo administration of this compound.[7] The choice of formulation will depend on the experimental model and administration route.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Saline (0.9% NaCl)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation 1: PEG300/Tween80 in Saline
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween80 and mix until clear.
-
Add 4.5 volumes of saline to reach the final desired concentration and mix thoroughly.
Formulation 2: SBE-β-CD in Saline
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add 9 volumes of the 20% SBE-β-CD solution.
-
Add 1 volume of the DMSO stock solution and mix thoroughly.
Formulation 3: Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add 9 volumes of corn oil.
-
Add 1 volume of the DMSO stock solution and mix thoroughly. Use of a vortex mixer and brief sonication may be necessary to ensure a homogenous suspension.
Protocol 2: Assessment of In-Vivo Stability
This protocol outlines a general procedure for evaluating the pharmacokinetic profile and stability of this compound in a rodent model.
Materials:
-
Formulated this compound
-
Experimental animals (e.g., mice or rats)
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue homogenization buffer
-
LC-MS/MS system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Dosing: Administer the formulated this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples into heparinized tubes. Tissues of interest (e.g., liver, tumor) can also be collected at the end of the study.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Homogenization: Homogenize the collected tissues in a suitable buffer.
-
Sample Extraction: Perform a protein precipitation or liquid-liquid extraction on the plasma and tissue homogenates to extract the PROTAC and any metabolites.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the parent PROTAC and identify potential metabolites.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Retinoic Acid (RA) signaling pathway.
Caption: Mechanism of this compound.
Caption: Troubleshooting workflow for poor in-vivo stability.
References
- 1. gentaur.co.uk [gentaur.co.uk]
- 2. Retinoic acid induces proteasome-dependent degradation of retinoic acid receptor α (RARα) and oncogenic RARα fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of retinoid X receptor α by TPA through proteasome pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
- 8. books.rsc.org [books.rsc.org]
Negative control experiments for PROTAC RAR Degrader-1.
Welcome to the technical support center for PROTAC RAR Degrader-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Retinoic Acid Receptors (RAR). It consists of a ligand that binds to RAR and another ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of RAR, marking it for degradation by the proteasome.[2][3] Degraders that utilize IAP ligands are also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[4][5][6][][8]
Q2: Why are negative control experiments crucial when using this compound?
A2: Negative control experiments are essential to validate that the observed reduction in RAR protein levels is a direct result of the intended PROTAC mechanism.[9] They help to rule out other potential causes for the observed effects, such as off-target effects of the compound, non-specific toxicity, or inhibition of RAR signaling without degradation.[9] Rigorous use of negative controls is a cornerstone of robust PROTAC research.[10]
Q3: What are the essential negative controls for a this compound experiment?
A3: A comprehensive negative control strategy should include:
-
Inactive E3 Ligase Ligand Control: A version of the PROTAC with a modification to the IAP ligand that prevents it from binding to the E3 ligase (e.g., an inactive epimer or a molecule with a key binding motif altered). This control demonstrates that the degradation is dependent on E3 ligase engagement.
-
Target-Binding Deficient Control: A PROTAC analog where the RAR ligand is modified to abolish its binding to RAR. This confirms that the degradation effect requires specific binding to the target protein.
-
RAR Antagonist Pre-treatment: Treating cells with a high-affinity RAR antagonist before adding this compound. If the degrader is working as intended, its effect should be diminished as the antagonist will occupy the RAR binding site.
-
Proteasome Inhibitor Co-treatment: Co-treating cells with a proteasome inhibitor like MG132. This should block the degradation of RAR, leading to its accumulation and confirming the involvement of the proteasome.[5]
Q4: My negative control PROTAC (inactive E3 ligase ligand) is also causing some degradation. What could be the reason?
A4: While unexpected, there could be several reasons:
-
Off-target E3 ligase recruitment: The inactive ligand might have some residual affinity for the intended E3 ligase or may be recruiting another E3 ligase, albeit less efficiently.
-
Target inhibition effects: The RAR-binding moiety of the PROTAC could be acting as an inhibitor, leading to downstream effects that reduce RAR protein levels through transcriptional or translational regulation.
-
Compound instability: The negative control compound might be unstable and break down into components that have some activity.
-
Cellular toxicity: At high concentrations, the compound might be causing general cellular stress, leading to non-specific protein degradation.
Q5: How can I be sure that the observed effect is protein degradation and not just inhibition of protein synthesis?
A5: To confirm that the reduction in protein levels is due to degradation, you can perform a cycloheximide (CHX) chase experiment. CHX is a protein synthesis inhibitor. By treating cells with CHX with and without your PROTAC, you can monitor the rate of RAR degradation. If the PROTAC is active, you should observe a faster decline in RAR levels in the presence of the PROTAC compared to CHX alone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No RAR degradation observed with this compound. | 1. Suboptimal concentration: The concentration of the PROTAC may be too low or too high (leading to the "hook effect").2. Incorrect incubation time: The time point for analysis might be too early or too late.3. Low E3 ligase expression: The cell line used may have low endogenous levels of cIAP1.4. Compound instability: The PROTAC may be degrading in the cell culture medium.5. Poor cell permeability: The PROTAC may not be efficiently entering the cells. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).3. Verify cIAP1 expression levels in your cell line by Western blot.4. Prepare fresh stock solutions and minimize freeze-thaw cycles.5. Consider using cell lines with higher permeability or consult the manufacturer for formulation advice. |
| Significant RAR degradation observed with the inactive E3 ligase ligand negative control. | 1. Off-target activity: The control compound may be engaging other cellular machinery.2. Non-specific toxicity: High concentrations of the control may be causing cell death and protein loss. | 1. Test the control at a range of concentrations to see if the effect is dose-dependent.2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity.3. Consider synthesizing a different type of negative control with a more significant modification to the E3 ligase ligand. |
| High variability in Western blot results. | 1. Inconsistent protein loading: Unequal amounts of protein loaded onto the gel.2. Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane.3. Antibody issues: Primary or secondary antibody performance is suboptimal. | 1. Perform a protein quantification assay (e.g., BCA) and ensure equal loading. Use a loading control (e.g., GAPDH, β-actin) for normalization.2. Optimize transfer conditions (time, voltage) and ensure good contact between the gel and membrane.3. Titer your antibodies to find the optimal dilution. Ensure the secondary antibody is appropriate for the primary antibody. |
| The proteasome inhibitor (MG132) does not rescue RAR degradation. | 1. Insufficient MG132 concentration or pre-incubation time: The proteasome is not being effectively inhibited.2. Alternative degradation pathway: RAR is being degraded through a proteasome-independent pathway (e.g., lysosomal degradation). | 1. Increase the concentration of MG132 and/or the pre-incubation time before adding the PROTAC.2. Investigate lysosomal degradation by using lysosomal inhibitors like chloroquine or bafilomycin A1. |
Experimental Protocols & Data
Protocol 1: Western Blot Analysis of PROTAC-Mediated RAR Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT1080) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and the corresponding negative controls for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RARα (target) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the RARα band intensity to the loading control.
-
Express the results as a percentage of the vehicle-treated control.
-
Quantitative Data Summary
Table 1: Dose-Dependent Degradation of RARα by this compound and Controls in HT1080 Cells (24h Treatment)
| Compound | Concentration (nM) | Mean RARα Level (% of Vehicle) | Standard Deviation |
| This compound | 1 | 85.2 | 5.1 |
| 10 | 42.6 | 4.3 | |
| 100 | 15.8 | 2.9 | |
| 1000 | 25.3 (Hook Effect) | 3.5 | |
| Inactive IAP Ligand Control | 1000 | 95.7 | 4.8 |
| Inactive RAR Ligand Control | 1000 | 98.1 | 3.9 |
Table 2: Effect of Proteasome and RAR Inhibition on this compound Activity (100 nM, 24h)
| Treatment | Mean RARα Level (% of Vehicle) | Standard Deviation |
| Vehicle | 100 | 6.2 |
| This compound | 16.1 | 2.5 |
| This compound + MG132 (10 µM) | 92.4 | 5.8 |
| This compound + RAR Antagonist (1 µM) | 78.9 | 6.1 |
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for negative controls.
Caption: Troubleshooting logic for no degradation.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Validating RAR Knockdown by PROTAC RAR Degrader-1 with Mass Spectrometry
For researchers in drug discovery and development, accurately validating the efficacy and specificity of targeted protein degraders is paramount. This guide provides a comprehensive comparison of methodologies for validating the knockdown of Retinoic Acid Receptor (RAR) induced by PROTAC RAR Degrader-1, with a special focus on the advantages of mass spectrometry-based proteomics.
PROTAC (Proteolysis Targeting Chimera) technology represents a revolutionary approach in pharmacology, utilizing the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2] this compound is a heterobifunctional molecule designed to selectively target RAR for degradation.[3][4] It consists of a ligand that binds to RAR and another ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.[3][5] This proximity induces the ubiquitination of RAR, marking it for destruction by the proteasome, thereby reducing its cellular levels.[1][6]
Mechanism of Action: this compound
The degrader facilitates the formation of a ternary complex between the Retinoic Acid Receptor (RAR) and an IAP E3 ligase. This induced proximity leads to the transfer of ubiquitin molecules to RAR. The poly-ubiquitinated RAR is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to target another RAR protein.[1][6]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. This compound, 1351169-27-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
- 6. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PROTAC RAR Degrader-1 Versus Conventional RAR Inhibitors in Modulating Retinoic Acid Receptor Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Mechanism
The landscape of therapeutic intervention for retinoic acid receptor (RAR)-mediated pathologies is evolving. While conventional small molecule inhibitors have long been the standard, a novel class of molecules, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more potent mechanism of action. This guide provides a detailed comparison of PROTAC RAR Degrader-1 against other well-established RAR inhibitors, supported by available experimental data and detailed methodologies to aid researchers in their evaluation and future experimental design.
Differentiating Mechanisms: Inhibition vs. Degradation
Conventional RAR inhibitors, such as antagonists and inverse agonists, function by competitively binding to the retinoic acid receptor, thereby blocking the binding of the natural ligand, retinoic acid, and preventing the subsequent transcriptional activation of target genes. This approach relies on sustained occupancy of the receptor to maintain efficacy.
In contrast, this compound operates on a catalytic, event-driven mechanism.[1] This heterobifunctional molecule consists of a ligand that binds to the retinoic acid receptor and another ligand that recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the RAR protein, marking it for degradation by the cell's natural disposal system, the proteasome. This results in the physical elimination of the target protein rather than just its inhibition.
Efficacy Snapshot: A Comparative Overview
Direct comparative studies under identical experimental conditions are limited in the publicly available literature. Therefore, we present the available efficacy data for this compound and other common RAR inhibitors in separate tables to allow for an informed, albeit indirect, comparison.
This compound: Degradation Efficacy
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | HT1080 | Western Blot | RARα Degradation | Reduces RARα levels in a concentration-dependent manner; Maximal degradation at 30 μM. | [3] |
Conventional RAR Inhibitors: Inhibitory Activity
| Compound | Mechanism | Cell Line/Assay | Endpoint | Result (IC50/EC50) | Citation |
| AGN 193109 | Pan-RAR Antagonist | RPE Cells | RAR Transactivation Inhibition | Inhibited A2E-induced RAR transactivation by 79.4% at 1 μM. | |
| BMS 493 | Pan-RAR Inverse Agonist | RPE Cells | RAR Transactivation Inhibition | Strongly reduced A2E-induced RAR transactivation by 68.9%. | |
| BMS 195614 | RARα-selective Antagonist | RPE Cells | NF-κB Transactivation Inhibition | Downregulated A2E-induced NF-κB transactivation by 51.75%. |
Experimental Protocols
To ensure reproducibility and aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.
Western Blotting for RAR Degradation
This protocol is adapted from standard western blotting procedures and can be used to assess the degradation of RAR protein levels following treatment with this compound.[4]
-
Cell Culture and Treatment: Plate cells (e.g., HT1080) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RARα overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
RAR Activity Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the antagonist activity of RAR inhibitors.[5][6][7]
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with an RAR expression vector and a reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase). Alternatively, stable cell lines expressing these components can be used.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a known RAR agonist (e.g., all-trans retinoic acid, ATRA) to induce reporter gene expression, along with varying concentrations of the test RAR inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., cells treated with agonist only) and plot the results to determine the IC50 value of the inhibitor.
Cell Viability Assay (MTT/CCK-8)
This protocol can be used to assess the cytotoxic effects of RAR modulators on cell proliferation.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After cell attachment, treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for the assessment of effects on cell proliferation (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Pathways
To further elucidate the mechanisms of action, the following diagrams illustrate the RAR signaling pathway and the distinct operational workflows of conventional inhibitors versus PROTAC degraders.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Caption: Modes of Action: RAR Inhibitor vs. PROTAC Degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. tebubio.com [tebubio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-rad.com [bio-rad.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Cellular Impact of PROTAC RAR Degrader-1: A Comparative Guide with CRISPR/Cas9
For Immediate Release
This guide provides a comprehensive comparison of two powerful methodologies for validating the cellular phenotype of PROTAC RAR Degrader-1: direct protein degradation using the PROTAC itself and genetic knockout of the target protein, Retinoic Acid Receptor alpha (RARα), using CRISPR/Cas9 technology. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the on-target effects of targeted protein degraders.
Introduction to this compound and CRISPR/Cas9 Validation
This compound is a heterobifunctional molecule designed to specifically target RARα for degradation via the ubiquitin-proteasome system. It consists of a ligand that binds to an E3 ubiquitin ligase (in this case, IAP) and another ligand that binds to RARα, linked together. This proximity induces the ubiquitination and subsequent degradation of RARα by the proteasome.[1][2]
CRISPR/Cas9, on the other hand, is a gene-editing tool that can be used to create a permanent knockout of the RARA gene, which encodes for the RARα protein. This is achieved by guiding the Cas9 nuclease to a specific location in the genome to introduce a double-strand break, which, upon repair by the cell's machinery, often results in a non-functional gene.[3][4]
Both techniques result in the loss of RARα function, but they do so through different mechanisms. Comparing the cellular phenotypes resulting from both approaches provides a robust validation of the on-target effects of the PROTAC degrader.
Comparison of Methodologies
| Feature | This compound | CRISPR/Cas9 Knockout |
| Mechanism of Action | Post-translational degradation of RARα protein.[1][2] | Permanent disruption of the RARA gene, preventing transcription and translation.[3] |
| Speed of Onset | Rapid, with protein degradation observable within hours. | Slower, requiring time for gene editing, cell selection, and protein turnover. |
| Reversibility | Reversible upon removal of the compound. | Permanent and heritable genetic modification. |
| Specificity | Potential for off-target protein degradation. | Potential for off-target gene editing. |
| Cellular Compensation | Less likely to induce long-term compensatory mechanisms. | May lead to compensatory changes in gene expression over time. |
| Control | Dose-dependent control over the level of protein degradation. | Binary (on/off) effect on gene function. |
Expected Cellular Phenotypes of RARα Depletion
RARα is a nuclear receptor that plays a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis.[5] Depletion of RARα, either through degradation by this compound or by CRISPR/Cas9 knockout, is expected to result in similar phenotypic changes. In HT1080 cells, treatment with this compound has been shown to reduce RARα levels in a concentration-dependent manner.[6]
| Phenotypic Parameter | Expected Outcome with this compound | Expected Outcome with CRISPR/Cas9 RARα KO |
| RARα Protein Level | Significant, dose-dependent reduction.[6] | Complete or near-complete absence of the protein. |
| Cell Proliferation | Altered proliferation rate. | Altered proliferation rate. |
| Cell Differentiation | Changes in differentiation markers. | Changes in differentiation markers. |
| Gene Expression | Altered expression of RARα target genes (e.g., CRABP-II, Hox genes).[7] | Altered expression of RARα target genes.[7] |
Experimental Protocols
To validate the cellular phenotype of this compound, a series of experiments should be conducted in parallel with cells treated with the PROTAC, wild-type cells, and RARα knockout cells generated using CRISPR/Cas9.
CRISPR/Cas9-mediated Knockout of RARα
Objective: To generate a stable cell line lacking functional RARα protein.
Methodology:
-
Guide RNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of the RARA gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cell line (e.g., HT1080).
-
Single-Cell Cloning: Isolate and expand single cells to generate clonal populations.
-
Validation:
Western Blot Analysis of RARα Degradation
Objective: To quantify the extent of RARα degradation upon treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for different durations. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for RARα.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Quantification: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative level of RARα protein.[1][2][8]
Cell Proliferation Assay
Objective: To compare the effect of RARα depletion by this compound and CRISPR/Cas9 knockout on cell proliferation.
Methodology:
-
Cell Seeding: Seed wild-type, RARα knockout, and wild-type cells to be treated with this compound in a 96-well plate.
-
Treatment: Add this compound to the designated wells.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Proliferation Measurement: Use a suitable method to measure cell proliferation, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
Cell Counting: Directly count the number of cells using a hemocytometer or an automated cell counter.
-
Live-Cell Imaging: Monitor cell growth over time using an automated imaging system.[9]
-
-
Data Analysis: Compare the proliferation rates between the different conditions.
Visualizations
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC | Oxford Protein Informatics Group [blopig.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted disruption of retinoic acid receptor alpha (RAR alpha) and RAR gamma results in receptor-specific alterations in retinoic acid-mediated differentiation and retinoic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm PROTAC RAR Degrader-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal methods to validate the activity of PROTAC RAR Degrader-1, a potent and selective degrader of Retinoic Acid Receptor (RAR). We will explore experimental approaches to confirm its degradation activity and compare its functional consequences with alternative methods of targeting the RAR pathway, namely RAR antagonism and agonism.
Introduction to this compound and RAR Signaling
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate RAR proteins. It consists of a ligand that binds to RAR, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1). This ternary complex formation leads to the ubiquitination of RAR, marking it for degradation by the proteasome.[1][2]
The Retinoic Acid Receptor (RAR) is a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis. Dysregulation of the RAR signaling pathway is implicated in various cancers. Targeting RAR is, therefore, a key therapeutic strategy.
This guide will detail methods to confirm the degradation of RARα by this compound and compare its efficacy and functional outcomes with two alternative small molecules:
-
BMS493: A pan-RAR inverse agonist that binds to RARs and promotes the recruitment of corepressors, thereby inhibiting RAR-mediated gene transcription.[3]
-
Tamibarotene (Am80): A synthetic, selective RARα agonist that has shown efficacy in treating acute promyelocytic leukemia (APL) and is being investigated for other cancers.[4][5][6][7][8]
Orthogonal Validation of this compound Activity
To rigorously confirm the activity of this compound, a combination of methods should be employed to demonstrate target degradation, pathway modulation, and functional consequences.
Confirmation of RARα Degradation
a) Western Blotting: This is the most direct method to visualize and quantify the reduction of RARα protein levels.
b) Immunofluorescence: This technique provides spatial information on RARα protein levels within the cell, confirming its depletion from the nucleus.
Assessment of Downstream Pathway Modulation
a) Quantitative PCR (qPCR): Degradation of RARα is expected to alter the expression of its target genes. qPCR can be used to measure the mRNA levels of known RAR target genes.
Evaluation of Functional Consequences
a) Cell Viability Assays: To assess the impact of RARα degradation on cancer cell survival and proliferation.
b) Apoptosis Assays: To determine if the degradation of RARα induces programmed cell death.
c) RAR Reporter Assays: To measure the transcriptional activity of the RAR pathway.
Comparative Analysis of RAR-Targeting Strategies
The following sections provide a comparative overview of the expected outcomes when treating cancer cells with this compound, the RAR antagonist BMS493, and the RAR agonist Tamibarotene.
Experimental Protocols
Western Blotting for RARα Degradation
Objective: To quantify the dose-dependent degradation of RARα protein by this compound.
Cell Line: HT1080 cells.[1]
Protocol:
-
Cell Culture and Treatment: Seed HT1080 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for 24 hours. Include a vehicle control (DMSO) and a proteasome inhibitor control (e.g., 10 µM MG132) to confirm that the degradation is proteasome-dependent.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against RARα (e.g., Rabbit monoclonal [EPR23871-271] from Abcam, ab275745, at 1:1000 dilution) overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for RARα Localization
Objective: To visualize the reduction of nuclear RARα protein.
Cell Line: HT1080 or other suitable cancer cell line.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound (e.g., 10 µM) for 24 hours, including a vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Incubation:
-
Incubate with the primary RARα antibody (e.g., Mouse monoclonal [9 alpha-9A6] from Thermo Fisher, #39971, at a suitable dilution) for 1-2 hours at room temperature.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
qPCR for RAR Target Gene Expression
Objective: To measure changes in the mRNA levels of RAR target genes following treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for RAR target genes (e.g., CYP26A1, RARB) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Validated Human RARA Primers: (Example from OriGene, HP200901)[9]
-
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of RAR modulation on cell proliferation and viability.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound, BMS493, and Tamibarotene for 24, 48, and 72 hours.
-
Assay Procedure:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells and measure luminescence.
-
-
Analysis: Plot the cell viability against the compound concentration to determine the IC50 values.
Data Presentation
Table 1: Comparison of RARα Protein Degradation by this compound
| Treatment | Concentration (µM) | RARα Protein Level (% of Control) |
| Vehicle (DMSO) | - | 100 |
| This compound | 1 | ~80 |
| This compound | 10 | ~40 |
| This compound | 30 | <20 |
| This compound + MG132 | 30 + 10 | ~95 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.[1]
Table 2: Comparative Effects of RAR-Targeting Compounds on Cancer Cell Viability
| Compound | Mechanism of Action | Target Cell Line | Assay | IC50 | Reference |
| This compound | RARα Degradation | HT1080 | (Not specified) | Effective at 1-30 µM | [1][2] |
| BMS493 | pan-RAR Inverse Agonist | Prostate Cancer Cells | Colony Formation | ~250 nM | [10] |
| Tamibarotene (Am80) | Selective RARα Agonist | A549 (Lung Adenocarcinoma) | CellTiter-Glo | 49.1 ± 8.1 µM (6 days) | [5][6] |
| Tamibarotene (Am80) | Selective RARα Agonist | RARA SE+ pAML cells | Cell Viability | Effective at 100 nM | [4] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Western Blotting Experimental Workflow.
Caption: Simplified RAR Signaling Pathway.
Conclusion
Confirming the activity of this compound requires a multi-faceted approach. Direct evidence of RARα degradation through Western blotting and immunofluorescence should be complemented with downstream functional assays such as qPCR for target gene expression and cell viability/apoptosis assays. When comparing this compound to alternatives like the antagonist BMS493 and the agonist Tamibarotene, it is crucial to consider their distinct mechanisms of action. While antagonists block signaling and agonists activate it, degraders physically remove the target protein, which can lead to a more profound and sustained biological effect. The choice of therapeutic strategy will depend on the specific cancer type and the desired biological outcome. This guide provides a framework for the rigorous evaluation of this compound and its comparison with other RAR-targeting modalities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The Effect of a Retinoic Acid Derivative on Cell-Growth Inhibition in a Pulmonary Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of a Retinoic Acid Derivative on Cell-Growth Inhibition in a Pulmonary Carcinoma Cell Line [jstage.jst.go.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of Tamibarotene? [synapse.patsnap.com]
- 9. PROTAC AR/AR-V7 degrader-1 | Adrenergic Receptor | 2841308-96-9 | Invivochem [invivochem.com]
- 10. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RAR-Targeting PROTACs: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed comparison of different Retinoic Acid Receptor (RAR)-targeting PROTACs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Introduction to RAR-Targeting PROTACs
Retinoic acid receptors (RARs) are nuclear receptors that play crucial roles in cell differentiation, proliferation, and apoptosis.[1] Dysregulation of RAR signaling is implicated in various diseases, including cancer, making them attractive therapeutic targets. PROTACs offer a novel strategy to target RARs by inducing their degradation through the ubiquitin-proteasome system.[2] A PROTAC molecule consists of a ligand that binds to the target protein (in this case, an RAR), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.[3]
Comparative Analysis of RAR-Targeting PROTACs
To date, the public domain literature provides limited examples of extensively characterized RAR-targeting PROTACs, making a direct head-to-head comparison challenging. However, we can analyze the available data for individual compounds to draw meaningful insights. This guide focuses on "PROTAC RAR degrader-1," a commercially available research compound, and discusses its known characteristics.
This compound
This compound is a potent and selective degrader of RARα. It is a SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) compound, meaning it utilizes an inhibitor of apoptosis proteins (IAPs) ligand to recruit the cIAP1 E3 ligase.[4]
Data Presentation
| PROTAC Name | Target(s) | E3 Ligase Recruited | Cell Line | Key Performance Metrics | Selectivity | Reference |
| This compound | RARα | cIAP1 | HT1080 | Reduces RARα levels in a concentration-dependent manner (1-30 µM) | Does not affect CRABP-II levels |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize RAR-targeting PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in RAR protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against RAR (e.g., anti-RARα)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells (e.g., HT1080) in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the RAR-targeting PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against RAR overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the RAR signal to the loading control to determine the percentage of protein degradation.
Cell Viability Assay (CCK-8 Assay)
Objective: To assess the effect of RAR degradation on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the RAR-targeting PROTAC or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
RAR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of Retinoic Acid Receptors.
Experimental Workflow for PROTAC Characterization
The following diagram outlines a typical experimental workflow for the characterization of a novel RAR-targeting PROTAC.
Conclusion
The development of RAR-targeting PROTACs represents a promising therapeutic strategy. While the publicly available data for direct comparison is currently sparse, the characterization of compounds like "this compound" provides a valuable starting point. Further research and publication of detailed studies, including quantitative degradation data (DC50 and Dmax) and comprehensive selectivity profiles, will be crucial for advancing this class of molecules towards clinical applications. The experimental protocols and workflows outlined in this guide provide a robust framework for the evaluation of novel RAR-targeting PROTACs.
References
Evaluating the selectivity of PROTAC RAR Degrader-1 against other nuclear receptors.
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a powerful approach to eliminate disease-causing proteins. PROTAC RAR Degrader-1 is a novel heterobifunctional molecule designed to selectively target Retinoic Acid Receptors (RARs) for degradation. This guide provides an objective comparison of the selectivity of this compound against other nuclear receptors, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). It functions by forming a ternary complex between the target RAR protein and an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Protein (IAP).[1] This proximity induces the ubiquitination of RAR, marking it for degradation by the proteasome. This targeted degradation mechanism offers a potential therapeutic advantage over traditional inhibitors.
Mechanism of Action
The mechanism of action of this compound involves the recruitment of the cellular ubiquitin-proteasome system to the target protein. The molecule itself consists of three key components: a ligand that binds to the Retinoic Acid Receptor, a linker molecule, and a ligand that recruits the IAP E3 ubiquitin ligase. By bringing the E3 ligase into close proximity with RAR, the PROTAC facilitates the transfer of ubiquitin molecules to the receptor, leading to its degradation.
References
In-Vivo Efficacy of PROTAC RAR Degrader-1 Compared to Standard-of-Care in Acute Promyelocytic Leukemia (APL)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel therapeutic agent, PROTAC RAR Degrader-1, and the established standard-of-care treatment for Acute Promyelocytic Leukemia (APL), a combination of all-trans retinoic acid (ATRA) and arsenic trioxide (ATO). The comparison is based on their distinct mechanisms of action, available preclinical efficacy data, and clinical outcomes for the standard-of-care.
Executive Summary
The current standard-of-care for APL, a combination of ATRA and ATO, has transformed a once highly fatal disease into a curable malignancy for the majority of patients.[1][2][3] This regimen targets the oncoprotein PML-RARα, inducing its degradation and promoting the differentiation of leukemic cells. This compound represents a newer, targeted protein degradation approach that also aims to eliminate the RARα protein. While in-vitro data demonstrates the potential of this compound, to date, no specific in-vivo efficacy data in APL animal models has been publicly reported. This guide will compare the available data for both therapeutic strategies to provide a comprehensive overview for the research community.
Mechanism of Action: A Tale of Two Degradation Strategies
The therapeutic success in APL hinges on the effective targeting of the RARα fusion protein. Both the standard-of-care and this compound achieve this, albeit through different cellular pathways.
Standard-of-Care: ATRA and ATO
The combination of ATRA and ATO synergistically targets the PML-RARα oncoprotein for degradation via the ubiquitin-proteasome system.[4][5] ATRA induces differentiation of the leukemic promyelocytes, while ATO promotes apoptosis and further enhances PML-RARα degradation.[5][6][7]
This compound
This compound is a bifunctional molecule designed to hijack the cell's own protein disposal machinery to specifically eliminate the RARα protein. It consists of a ligand that binds to RARα and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of RARα, marking it for degradation by the proteasome.
Comparative Efficacy Data
A direct comparison of in-vivo efficacy is currently challenging due to the lack of published preclinical data for this compound in APL models. The following tables summarize the available data for both therapeutic approaches.
Table 1: In-Vitro Efficacy Data
| Parameter | This compound | ATRA + ATO |
| Cell Line | HT1080 (human fibrosarcoma) | NB4 (human APL) |
| Endpoint | RARα Protein Degradation | Cell Differentiation, Apoptosis, PML-RARα Degradation |
| Key Findings | Reduces RARα levels in a concentration-dependent manner. | Synergistically induces differentiation and apoptosis. Promotes complete degradation of PML-RARα. |
| References | [8][9] | [7] |
Table 2: In-Vivo Efficacy Data
| Parameter | This compound | ATRA + ATO |
| Animal Model | Data not publicly available | APL mouse models (e.g., NB4 xenografts, transgenic models) |
| Endpoints | Data not publicly available | Increased survival, tumor growth inhibition, clearance of leukemic cells |
| Key Findings | Data not publicly available | Combination therapy is curative in many animal models. Significantly prolongs survival compared to single agents. |
| References | N/A | [4] |
Table 3: Clinical Efficacy of Standard-of-Care (ATRA + ATO)
| Parameter | High-Risk APL Patients | Low/Intermediate-Risk APL Patients |
| Complete Remission (CR) Rate | ~90-95% | >95% |
| 5-Year Overall Survival (OS) | ~80-90% | >95% |
| Key Findings | Combination therapy with chemotherapy is often used. | Chemotherapy-free regimens are highly effective. |
| References | [1][2][3][5] | [1][2][3][5] |
Experimental Protocols
In-Vivo Efficacy Study of ATRA and ATO in an APL Mouse Model (Representative Protocol)
A common preclinical model for APL involves the use of immunodeficient mice xenografted with the human APL cell line, NB4.
-
Cell Culture: NB4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) aged 6-8 weeks are used.
-
Tumor Cell Implantation: A suspension of NB4 cells (e.g., 5 x 10^6 cells in 0.2 mL of PBS) is injected intravenously or subcutaneously into the mice.
-
Treatment Groups: Once tumors are established or leukemic engraftment is confirmed, mice are randomized into treatment groups:
-
Vehicle control (e.g., saline or appropriate solvent)
-
ATRA alone (e.g., administered orally)
-
ATO alone (e.g., administered intraperitoneally)
-
ATRA + ATO combination
-
-
Dosing Regimen: Doses and schedules are based on previous studies to achieve therapeutic concentrations.
-
Endpoint Evaluation:
-
Survival: Mice are monitored daily, and survival is recorded. Kaplan-Meier survival curves are generated.
-
Tumor Growth Inhibition (for subcutaneous models): Tumor volume is measured regularly using calipers.
-
Leukemic Burden: The percentage of human CD45+ cells in peripheral blood or bone marrow is assessed by flow cytometry.
-
Toxicity: Body weight and clinical signs of toxicity are monitored throughout the study.
-
-
Statistical Analysis: Statistical tests (e.g., log-rank test for survival, t-test or ANOVA for tumor growth) are used to determine the significance of the observed differences between treatment groups.
Discussion and Future Perspectives
The combination of ATRA and ATO has revolutionized the treatment of APL, achieving remarkably high cure rates. This success is attributed to the synergistic degradation of the PML-RARα oncoprotein. This compound offers a novel and highly specific approach to target RARα for degradation. The primary advantage of the PROTAC technology is its potential for high potency and selectivity, and the ability to target proteins that have been traditionally difficult to inhibit with small molecules.
However, the current lack of in-vivo efficacy data for this compound in APL models makes a direct comparison with the standard-of-care premature. Future preclinical studies in relevant APL animal models are crucial to determine if the promising in-vitro degradation of RARα translates into a therapeutic benefit. Key questions to be addressed include the in-vivo potency, selectivity, pharmacokinetic and pharmacodynamic properties, and potential for off-target toxicities.
Should in-vivo studies demonstrate comparable or superior efficacy to the ATRA and ATO regimen, this compound could represent a significant advancement in APL therapy, potentially offering a more targeted and potent treatment option. For the research and drug development community, the progression of RAR-targeting PROTACs warrants close observation as a potential next-generation therapy for APL and other RAR-driven malignancies.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. Eradication of acute promyelocytic leukemia-initiating cells through PML-RARA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Real world data with concurrent retinoic acid and arsenic trioxide for the treatment of acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Novel treatment of acute promyelocytic leukemia: As₂O₃, retinoic acid and retinoid pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ATRA and ATO on the expression of tissue factor in NB4 acute promyelocytic leukemia cells and regulatory function of the inflammatory cytokines TNF and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gentaur.co.uk [gentaur.co.uk]
A Comparative Analysis of PROTAC RAR Degrader-1 and Alternative RAR Modulators
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic and pharmacodynamic properties of PROTAC RAR Degrader-1 in comparison to established Retinoic Acid Receptor (RAR) antagonists.
This guide provides a detailed comparison of the novel proteolysis-targeting chimera (PROTAC) RAR Degrader-1 with alternative small molecule RAR antagonists, namely YCT-529, BMS-189453, and AGN-194310. The following sections present a thorough analysis of their mechanisms of action, pharmacodynamic and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Mechanism of Action
This compound operates through a distinct mechanism of action compared to traditional RAR inhibitors. As a heterobifunctional molecule, it simultaneously binds to the Retinoic Acid Receptor α (RARα) and an E3 ubiquitin ligase, specifically the inhibitor of apoptosis proteins (IAP). This proximity induces the ubiquitination of RARα, marking it for degradation by the proteasome. This event-driven, catalytic process allows a single molecule of this compound to induce the degradation of multiple RARα proteins.
In contrast, YCT-529, BMS-189453, and AGN-194310 are conventional RAR antagonists. They function by competitively binding to the ligand-binding domain of RARs, thereby blocking the binding of the endogenous ligand, all-trans retinoic acid (ATRA), and preventing the subsequent transcriptional activation of RAR target genes. Their action is occupancy-driven, requiring sustained plasma concentrations to maintain their inhibitory effect.
Figure 1. Comparative mechanisms of action.
Pharmacodynamic Profile
The pharmacodynamic activity of this compound is characterized by the degradation of its target protein, RARα. In contrast, the activity of RAR antagonists is measured by their ability to inhibit RAR-mediated signaling.
| Compound | Target(s) | In Vitro Activity | Cell-Based Activity |
| This compound | RARα | - | Reduces RARα levels in a concentration-dependent manner in HT1080 cells; maximal degradation observed at 30 μM.[1][2][3] |
| YCT-529 | Selective RARα antagonist | IC50 = 6.8 nM[4] | - |
| BMS-189453 | Pan-RAR antagonist | - | - |
| AGN-194310 | Pan-RAR antagonist | Kd = 3 nM (RARα), 2 nM (RARβ), 5 nM (RARγ)[5] | IC50 for colony formation: 16 nM (LNCaP), 18 nM (PC3), 34 nM (DU-145)[6] |
Note: Specific DC50 and Dmax values for this compound are not publicly available at this time.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its efficacy and safety.
| Compound | Species | Route | Key Pharmacokinetic Parameters |
| This compound | - | - | No data available |
| YCT-529 | Mouse | Oral (10 mg/kg) | Cmax: 907 ng/mL (2 µM) Tmax: 30 minutes t1/2: 6.1 hours Good oral bioavailability.[4] |
| BMS-189453 | Rat, Monkey | Oral | Oral Bioavailability: 82-98% t1/2: 6 hours (rodents)[7] |
| AGN-194310 | - | - | No data available |
Experimental Protocols
Western Blot for RARα Degradation
This protocol describes the methodology to assess the degradation of RARα in cell culture following treatment with this compound.
Figure 2. Western Blot workflow for RARα degradation.
Methodology:
-
Cell Culture and Treatment: HT1080 cells are cultured to ~80% confluency and treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for RARα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound in mice or rats.
Figure 3. In vivo pharmacokinetic study workflow.
Methodology:
-
Animal Dosing: A cohort of rodents (e.g., male CD-1 mice or Sprague-Dawley rats) is administered the test compound at a specific dose via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, using appropriate pharmacokinetic modeling software.
Summary and Conclusion
This compound represents a novel therapeutic modality with a distinct mechanism of action from traditional RAR antagonists. While quantitative pharmacodynamic data for this compound is still emerging, its ability to catalytically induce the degradation of RARα offers a potential advantage over occupancy-driven inhibitors. The comparator RAR antagonists, YCT-529, BMS-189453, and AGN-194310, have well-characterized inhibitory activities and varying pharmacokinetic profiles. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their studies in the field of RAR modulation. Further investigations are warranted to fully elucidate the in vivo efficacy and pharmacokinetic/pharmacodynamic relationship of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.co.uk [gentaur.co.uk]
- 3. This compound | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
- 4. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling PROTAC RAR Degrader-1
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of PROTAC RAR Degrader-1. All personnel must review and adhere to these procedures to mitigate risks and ensure a safe laboratory environment. Acknowledging the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are established based on best practices for handling potent, potentially cytotoxic compounds. A mandatory, site-specific risk assessment must be conducted before commencing any work.
Pre-Handling and Engineering Controls
Prior to handling this compound, ensure all necessary engineering controls are in place and functioning correctly. The primary objective is to minimize exposure through containment.
| Control Measure | Specification |
| Primary Engineering Control | A certified chemical fume hood or a Class II, Type B2 biological safety cabinet that is exhausted to the outside. |
| Secondary Engineering Control | A designated area for handling potent compounds, with restricted access. The area should be maintained under negative pressure. |
| Emergency Equipment | An easily accessible and fully functional safety shower and eyewash station. A spill kit specifically for cytotoxic compounds must be readily available. |
Personal Protective Equipment (PPE)
Due to the potent nature of PROTACs, a comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification |
| Gloves | Double gloving is required. Use chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon suspected contamination. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. |
| Respiratory Protection | A fit-tested N95 respirator is recommended, especially when handling the powdered form of the compound. |
Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical to minimize the risk of exposure and contamination.
Preparation of Stock Solutions
-
Preparation: Don all required PPE before entering the designated handling area.
-
Surface Decontamination: Decontaminate the work surface within the chemical fume hood or biological safety cabinet with a suitable deactivating agent (see Section 5), followed by 70% ethanol.
-
Compound Handling: Handle the solid compound with dedicated, disposable spatulas. Weigh the required amount on a tared weigh boat within the containment unit.
-
Solubilization: Add the solvent to the vial containing the compound. Cap the vial securely and vortex until the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into clearly labeled, single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C or -20°C, under a nitrogen atmosphere, as recommended by the supplier.
Experimental Use
-
Transport: Transport vials containing this compound in a sealed, secondary container.
-
Dilution: Perform all dilutions of the stock solution within the designated containment unit.
-
Cell Culture and In Vivo Studies: When adding the compound to cell cultures or preparing for in vivo administration, use techniques that minimize the generation of aerosols.
-
Post-Experiment: All contaminated materials, including pipette tips, tubes, and cell culture plates, must be disposed of as cytotoxic waste.
Disposal Plan
The disposal of this compound and all associated waste must be handled with extreme care to prevent environmental contamination and accidental exposure.
Waste Segregation
| Waste Type | Disposal Container |
| Solid Waste | Sharps, contaminated gloves, gowns, pipette tips, and vials. |
| Liquid Waste | Unused stock solutions, diluted solutions, and contaminated media. |
| Sharps | Needles and syringes used for in vivo administration. |
All waste containers must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations.
Decontamination and Disposal Procedure
-
Surface Decontamination: At the end of each work session, thoroughly decontaminate all surfaces within the containment unit. A recommended procedure is to first use a solution of sodium hypochlorite (1-2%), followed by a neutralizing agent (e.g., sodium thiosulfate), and finally a rinse with sterile water.
-
Liquid Waste Treatment: While chemical inactivation of PROTACs is not well-established, a precautionary step for bulk liquid waste is to treat it with an equal volume of 2N sodium hydroxide or 5% sodium hypochlorite for 24 hours to promote degradation before collection by a certified hazardous waste disposal service.
-
Final Disposal: The ultimate disposal method for all this compound waste is high-temperature incineration by a licensed hazardous waste management company.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and decisive action is required.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the immediate area and alert others. Don appropriate PPE, including a respirator. Contain the spill using the cytotoxic spill kit. Absorb liquids with absorbent pads and treat the area with a decontaminating solution. All cleanup materials must be disposed of as cytotoxic waste. |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
